molecular formula C11H12BrClO2 B1291962 tert-Butyl 5-bromo-2-chlorobenzoate CAS No. 503555-23-5

tert-Butyl 5-bromo-2-chlorobenzoate

Cat. No.: B1291962
CAS No.: 503555-23-5
M. Wt: 291.57 g/mol
InChI Key: JKAXJUVESNNXEG-UHFFFAOYSA-N
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Description

Tert-Butyl 5-bromo-2-chlorobenzoate is a useful research compound. Its molecular formula is C11H12BrClO2 and its molecular weight is 291.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAXJUVESNNXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624461
Record name tert-Butyl 5-bromo-2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503555-23-5
Record name tert-Butyl 5-bromo-2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 5-bromo-2-chlorobenzoate
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Foundational & Exploratory

tert-Butyl 5-bromo-2-chlorobenzoate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a strategically important substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility is most prominently recognized in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antidiabetic agents. The molecule's architecture, featuring a sterically demanding tert-butyl ester protecting group and two distinct halogen substituents (bromine and chlorine) on the phenyl ring, provides a unique combination of stability and tunable reactivity. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the chemical properties, synthesis, and critical applications of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

The physical and chemical characteristics of a synthetic intermediate are foundational to its application. The tert-butyl ester group not only protects the carboxylic acid from unwanted reactions but also significantly enhances its solubility in common organic solvents used in synthesis, facilitating its use in a wide range of reaction conditions.

PropertyValueSource(s)
CAS Number 503555-23-5[1][2]
Molecular Formula C₁₁H₁₂BrClO₂[1][2]
Molecular Weight 291.57 g/mol [1][2]
Appearance White to off-white solid (typical for related compounds)[3]
Boiling Point 311.2 °C at 760 mmHg (Predicted)[4]
Density 1.422 g/cm³ (Predicted)[4]
Melting Point Data not readily available. The parent acid, 5-bromo-2-chlorobenzoic acid, has a melting point of 154-156 °C.[5][6]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[3]
SMILES CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl[1]
InChI Key MVPSGHOHTFZSTA-UHFFFAOYSA-N[No direct source, standard generation]

Synthesis and Manufacturing

The synthesis of this compound is logically achieved in two primary stages: the formation of the core 5-bromo-2-chlorobenzoic acid, followed by its esterification. The choice of the initial starting material for the acid can influence the overall yield, impurity profile, and industrial scalability.

Part 1: Synthesis of 5-bromo-2-chlorobenzoic acid

Several routes to the parent acid have been reported, often starting from either 2-chlorobenzonitrile or salicylic acid.[3][7] A common and efficient laboratory-scale method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis.

A 2-Chlorobenzonitrile B 5-Bromo-2-chlorobenzonitrile A->B Bromination (e.g., Br₂, FeBr₃) C 5-Bromo-2-chlorobenzoate Salt B->C Alkaline Hydrolysis (e.g., NaOH, H₂O, heat) D 5-Bromo-2-chlorobenzoic Acid C->D Acidification (e.g., HCl) cluster_0 Key Reaction Pathways A tert-Butyl 5-bromo-2-chlorobenzoate B Cross-Coupled Product (Ester Protected) A->B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) Selective at C-Br bond C Final Deprotected Acid B->C Acidic Deprotection (e.g., TFA in DCM) Removes tert-butyl group

Sources

tert-Butyl 5-bromo-2-chlorobenzoate CAS number 503555-23-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and application of this compound (CAS No. 503555-23-5). This versatile chemical intermediate is a critical building block in the synthesis of complex organic molecules, most notably as a precursor to advanced pharmaceutical agents.

This compound is a di-halogenated benzoic acid ester. Its structure is deceptively simple, yet it offers significant strategic advantages in multi-step organic synthesis. The presence of three distinct functional groups—a sterically hindered tert-butyl ester, a bromine atom, and a chlorine atom—provides chemists with orthogonal handles for sequential, site-selective modifications.

The differential reactivity of the C-Br versus the C-Cl bond in palladium-catalyzed cross-coupling reactions is particularly advantageous, allowing for a programmed and highly controlled approach to molecular assembly. This compound is recognized as a key starting material for the synthesis of SGLT2 inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes, such as Dapagliflozin and Empagliflozin[1][2].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

Key Properties

The essential properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 503555-23-5[3][4][5]
Molecular Formula C₁₁H₁₂BrClO₂[3][4][5]
Molecular Weight 291.57 g/mol [3][5]
Exact Mass 289.97092 u[4]
Appearance White to off-white solid/powder[6]
Purity Typically ≥98%[5]
Storage 2-8°C, Refrigerator[7]
SMILES CC(C)(C)OC(=O)C1=C(C=C(Br)C=C1)Cl[3]
InChIKey MVPSGHOHTFZSTA-UHFFFAOYSA-N[8]
Spectroscopic Signature

While raw spectral data requires direct acquisition, the expected NMR characteristics can be predicted based on the structure.

  • ¹H NMR: The spectrum would feature a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns (doublets, double-doublets) and chemical shifts would be consistent with the 1,2,4-substitution pattern.

  • ¹³C NMR: The spectrum will show signals for the quaternary carbons of the tert-butyl group, the ester carbonyl, and the six distinct aromatic carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Spectroscopic data for the parent acid, 5-bromo-2-chlorobenzoic acid, is publicly available and can serve as a reference point[9][10][11].

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The manufacturing of this acid is a critical upstream process, with several reported routes optimized for industrial scale-up[2][12].

Synthesis of 5-Bromo-2-chlorobenzoic Acid Precursor

One common industrial route begins with 2-chlorobenzonitrile, which undergoes bromination followed by hydrolysis to yield the target acid[13]. An alternative pathway involves the direct bromination of 2-chlorobenzoic acid, though this can sometimes lead to isomer impurities[2]. A more controlled method starts with 5-bromo-2-aminobenzoic acid derivatives, which are converted to the target via a Sandmeyer-type reaction involving diazotization and chlorination[1].

G cluster_0 Route A: From 2-Chlorobenzonitrile cluster_1 Route B: From 5-Bromo-2-aminobenzoic acid ester A1 2-Chlorobenzonitrile A2 5-Bromo-2-chlorobenzonitrile A1->A2 Bromination (e.g., NBS/H₂SO₄) A3 5-Bromo-2-chlorobenzoic acid A2->A3 Hydrolysis (NaOH, then H⁺) B1 Ethyl 5-bromo-2-aminobenzoate B2 Diazo Intermediate B1->B2 Diazotization (NaNO₂, HCl) B3 Ethyl 5-bromo-2-chlorobenzoate B2->B3 Sandmeyer Reaction (CuCl) B4 5-Bromo-2-chlorobenzoic acid B3->B4 Hydrolysis (NaOH, then H⁺)

Caption: Key synthetic routes to the 5-bromo-2-chlorobenzoic acid precursor.

Final Esterification Step: A Self-Validating Protocol

The final step is the conversion of the carboxylic acid to its tert-butyl ester. This transformation is crucial and requires conditions that avoid side reactions. Direct Fischer esterification with tert-butanol is often inefficient due to the alcohol's steric hindrance. A more reliable method involves activating the carboxylic acid or using a potent esterification agent.

Protocol: tert-Butylation via Acid Chloride

This protocol ensures complete conversion by proceeding through a more reactive intermediate.

  • Activation: In a flame-dried, inert-atmosphere flask, suspend 5-bromo-2-chlorobenzoic acid (1.0 equiv) in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 equiv) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

    • Causality: Oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride. DMF catalyzes this transformation. The reaction is monitored by the cessation of gas (CO, CO₂, HCl) evolution.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. This step is critical to prevent side reactions in the next stage.

  • Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equiv) in anhydrous tetrahydrofuran (THF). Cool the acid chloride solution to 0°C and slowly add the potassium tert-butoxide solution.

    • Causality: The highly nucleophilic tert-butoxide anion readily attacks the electrophilic acid chloride carbonyl, forming the ester. Using the potassium salt of the alcohol is more effective than using the neutral alcohol itself.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench carefully with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel.

    • Self-Validation: The purity of the final product can be readily assessed by ¹H NMR, checking for the disappearance of the carboxylic acid proton and the appearance of the large tert-butyl singlet, and confirmed by LC-MS.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more electron-rich and stronger C(sp²)-Cl bond. This reactivity difference is the cornerstone of its application as a versatile building block[14].

G cluster_0 Suzuki-Miyaura Coupling (Higher Reactivity) cluster_1 Buchwald-Hartwig Amination (Higher Reactivity) cluster_2 Further Coupling (Harsher Conditions) start tert-Butyl 5-bromo-2-chlorobenzoate suzuki_node R-B(OH)₂ Pd Catalyst, Base start->suzuki_node C-Br bond activation buchwald_node R₂NH Pd Catalyst, Base start->buchwald_node C-Br bond activation suzuki_prod tert-Butyl 5-Aryl-2-chlorobenzoate suzuki_node->suzuki_prod second_coupling_node Coupling Partner Pd Catalyst, Base suzuki_prod->second_coupling_node C-Cl bond activation buchwald_prod tert-Butyl 5-(R₂N)-2-chlorobenzoate buchwald_node->buchwald_prod buchwald_prod->second_coupling_node final_prod Di-substituted Product second_coupling_node->final_prod

Caption: Selective functionalization strategy for this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound[14][15]. This reaction is frequently used to install aryl or heteroaryl groups at the 5-position of the benzoate ring.

Model Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 equiv).

    • Expertise: Cesium carbonate is often a superior base for challenging couplings as it is more soluble in organic solvents and less nucleophilic, minimizing side reactions. The choice of catalyst and ligand is critical; for sterically hindered substrates, more advanced phosphine ligands like SPhos or XPhos with a Pd₂(dba)₃ precursor may be required for optimal results[16][17].

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

    • Causality: The solvent choice is critical for dissolving both the organic and inorganic reagents. The presence of water is often beneficial for the transmetalation step of the catalytic cycle.

  • Heating and Monitoring: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

G pd0 LₙPd(0) ar_pd_br Ar-Pd(II)-Br (Oxidative Addition) pd0->ar_pd_br + Ar-Br arx Ar-Br ar_pd_r Ar-Pd(II)-R (Transmetalation) ar_pd_br->ar_pd_r + R-B(OH)₂ (Base assisted) boron R-B(OH)₂ base Base (e.g., CO₃²⁻) ar_pd_r->pd0 Reductive Elimination product Ar-R (Product) ar_pd_r->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry[18][19]. This allows for the introduction of primary or secondary amines at the 5-position.

Model Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP or a Josiphos-type ligand, 4.4 mol%).

    • Trustworthiness: The success of this reaction is highly dependent on the exclusion of air and moisture. The choice of ligand is paramount; different generations of Buchwald-Hartwig ligands have been developed to couple a wide array of amines and aryl halides with high efficiency[20][21][22].

  • Solvent and Heating: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110°C.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Safety and Handling

Proper handling of this compound and its parent acid is essential for laboratory safety.

Hazard TypeGHS InformationPrecautionary Statements
Skin Irritation H315: Causes skin irritationP264, P280, P302+P352, P332+P317
Eye Irritation H319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Respiratory Irritation H335: May cause respiratory irritationP261, P271, P304+P340, P319

Data sourced from supplier safety data sheets[6][23].

Handling Recommendations:

  • Always use this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place as recommended[7].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable intermediate. By leveraging the differential reactivity of its halide substituents, researchers can execute sophisticated, multi-step syntheses with a high degree of control, paving the way for the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Pharmaffiliates. (n.d.). CAS No : 503555-23-5 | Product Name : this compound. Retrieved from [Link]

  • EON Biotech. (n.d.). This compound – (503555-23-5). Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • BMRB. (n.d.). 2-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 5-bromo-2-chlorobenzoate (CAS No. 503555-23-5) is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical industries.[1][2] It serves as a critical building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its structure, featuring a sterically hindered tert-butyl ester group and a di-substituted phenyl ring with both bromine and chlorine atoms, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for process development, quality control, and reaction optimization. We will delve into its physicochemical properties, spectroscopic signature, chromatographic behavior, and essential safety protocols, providing both established data and field-proven insights into its handling and characterization.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its utility in a laboratory setting. These parameters dictate storage conditions, solvent selection, and appropriate analytical techniques. The properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 503555-23-5[1][2]
Molecular Formula C₁₁H₁₂BrClO₂[1]
Molecular Weight 291.57 g/mol [1][2]
Appearance Data not explicitly available; likely a colorless to pale yellow oil or low-melting solid at room temperature. Commercial listings often specify refrigerated storage (2-8°C).[3]
Boiling Point 311.2 °C at 760 mmHg (Predicted)N/A
Density 1.422 g/cm³ (Predicted)N/A
Melting Point Not experimentally reported. The related ethyl ester is a semi-solid, suggesting the tert-butyl ester is not a high-melting crystalline solid.[4]
Solubility Insoluble in water. Expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, hexane, and methanol.[5]

Expert Insight: The lack of a defined, high melting point is significant. Unlike its precursor, 5-bromo-2-chlorobenzoic acid (m.p. 154-156 °C), the bulky tert-butyl group disrupts the crystal lattice packing, resulting in a much lower melting point.[6] Researchers should treat this compound as a viscous oil or semi-solid at ambient temperatures. Its predicted high boiling point confirms it is non-volatile under standard laboratory conditions.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are paramount in chemical synthesis. This section details the expected analytical signature of this compound using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (CDCl₃, 400 MHz):

  • δ ~ 7.7-7.8 ppm (d, 1H): This signal corresponds to the aromatic proton at position 6 (H-6), ortho to the bromine atom. It appears as a doublet due to coupling with H-4.

  • δ ~ 7.5-7.6 ppm (dd, 1H): This signal is from the aromatic proton at position 4 (H-4), which is coupled to both H-3 and H-6, resulting in a doublet of doublets.

  • δ ~ 7.3-7.4 ppm (d, 1H): This doublet represents the aromatic proton at position 3 (H-3), adjacent to the chlorine atom, coupled to H-4.

  • δ ~ 1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a highly characteristic signal for this functional group. Its significant upfield shift is due to the lack of adjacent electronegative atoms.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (CDCl₃, 100 MHz):

  • δ ~ 164-166 ppm: Carbonyl carbon (C=O) of the ester.

  • δ ~ 130-135 ppm: Aromatic carbons attached to halogens (C-2 and C-5) and the ester group (C-1).

  • δ ~ 125-130 ppm: Aromatic carbons bearing a proton (C-3, C-4, C-6).

  • δ ~ 82-84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for monitoring reaction progress and determining the purity of a compound. The choice of the mobile phase (eluent) is critical and is dictated by the polarity of the analyte.

Causality Behind Eluent Selection: this compound is a relatively nonpolar molecule. The ester functionality adds some polarity, but the halogenated aromatic ring and the large alkyl group dominate its character. Therefore, a nonpolar solvent system is the logical starting point for achieving an optimal Rf value (retention factor) of 0.3-0.5. A mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate is ideal.

The following diagram and protocol outline a self-validating system for analyzing the purity of this compound.

TLC_Workflow prep 1. Sample Preparation Dissolve ~1mg of compound in 1 mL of ethyl acetate or CH2Cl2. spot 2. Spotting Use a capillary tube to apply a small spot onto the pencil baseline of a silica gel TLC plate. prep->spot dev 3. Development Place plate in a chamber with Hexane:EtOAc (e.g., 9:1). Allow eluent to ascend to the solvent front. spot->dev vis 4. Visualization Dry the plate and view under a UV lamp (254 nm). Circle spots with a pencil. dev->vis calc 5. R_f Calculation Measure distance of spot and solvent front from the baseline. Calculate R_f. vis->calc result Result: Purity Assessment (A single spot indicates high purity) calc->result

Caption: Standard workflow for TLC analysis of this compound.

Detailed Protocol:

  • Chamber Preparation: Add a solvent system, such as 9:1 Hexane:Ethyl Acetate, to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere and cover it. Allow it to equilibrate for 5-10 minutes.

  • Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line (the baseline) about 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot of the solution onto the baseline.

  • Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic ring will absorb UV light, appearing as a dark spot against the fluorescent background.

  • Analysis: Calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A single spot is indicative of a pure compound.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, authoritative safety data for the structurally similar precursor, 5-bromo-2-chlorobenzoic acid, provides a reliable basis for handling protocols.[6]

Hazard Identification (based on 5-bromo-2-chlorobenzoic acid):

  • Skin Irritation (Category 2): Causes skin irritation.[6]

  • Eye Irritation (Category 2): Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[6]

The following GHS hazard pictograms and statements for the precursor should be considered applicable:


Signal Word: Warning 

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage and Handling:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Commercial suppliers recommend refrigeration at 2-8°C, which is best practice to prevent degradation over time.[3]

  • Handling: Handle in a fume hood. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

Conclusion

This compound is a key synthetic intermediate whose physical properties are dominated by its halogenated aromatic core and sterically demanding tert-butyl ester. It should be regarded as a non-volatile, nonpolar oil or low-melting solid that is soluble in common organic solvents. Its identity and purity are readily confirmed by a combination of NMR spectroscopy, which shows a characteristic tert-butyl singlet around 1.6 ppm, and thin-layer chromatography using a nonpolar eluent system like Hexane:Ethyl Acetate. Adherence to standard safety protocols, including the use of personal protective equipment and handling within a fume hood, is essential for its safe application in a research and development setting. This guide provides the foundational data and protocols necessary for the effective and safe utilization of this versatile chemical building block.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 503555-23-5 | Product Name : this compound. Retrieved from [Link]

  • Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

  • Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Introduction: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate: Structure, Synthesis, and Application

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of highly functionalized building blocks is paramount. This compound is a quintessential example of such a molecule. It is a halogenated aromatic compound featuring a carboxylic acid protected by a tert-butyl group. This specific arrangement of chloro, bromo, and tert-butyl ester functionalities on a benzene ring makes it a versatile and valuable intermediate. Its precursor, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of prominent antidiabetic drugs, including Dapagliflozin and Empagliflozin[1][2][3]. Understanding the molecular architecture and reactivity of this compound is therefore essential for researchers and scientists engaged in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and strategic applications of this compound, offering field-proven insights for professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted at specific positions to impart distinct chemical reactivity. The core is a benzoic acid molecule where the carboxylic acid proton is replaced by a bulky tert-butyl group, forming a tert-butyl ester. The aromatic ring is further substituted with a chlorine atom at the 2-position (ortho to the ester) and a bromine atom at the 5-position (para to the chlorine).

This substitution pattern is not arbitrary; it is designed for sequential, site-selective reactions, which are critical in multi-step syntheses. The electronic effects of the halogens and the steric hindrance of the tert-butyl ester group govern the molecule's reactivity in subsequent synthetic transformations.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 503555-23-5[4][5][6][7]
Molecular Formula C₁₁H₁₂BrClO₂[4][5][6]
Molecular Weight 291.57 g/mol [4][7]
IUPAC Name This compound[6]
SMILES CC(C)(C)OC(=O)C1=C(C=C(=C1)Br)Cl[4]
Synonyms Benzoic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester; tert-Butyl 2-chloro-5-bromobenzoate[6]

The Strategic Role of the tert-Butyl Ester Protecting Group

In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily incorporated to mask a reactive functional group, preventing it from interfering with subsequent reactions. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its unique stability and cleavage characteristics.[8][9]

Key Attributes:

  • Stability: The tert-butyl ester is exceptionally stable towards a wide range of nucleophiles, bases, and reducing agents. This robustness is due to the steric hindrance provided by the bulky tert-butyl group, which physically blocks access to the electrophilic carbonyl carbon of the ester.

  • Controlled Cleavage: Despite its stability, the tert-butyl ester can be selectively removed under acidic conditions.[9][10] Treatment with strong protic acids like trifluoroacetic acid (TFA) or certain Lewis acids such as zinc bromide (ZnBr₂) efficiently cleaves the ester to regenerate the carboxylic acid.[11] This acid-lability allows for deprotection without affecting other acid-sensitive groups if the conditions are chosen carefully.

This "protect-react-deprotect" strategy is fundamental in modern drug synthesis, enabling chemists to build complex molecular architectures with high precision.

Protecting_Group_Strategy Start Starting Material (with Carboxylic Acid) Protected Protected Intermediate (tert-Butyl Ester) Start->Protected Protection (Esterification) Transformed Transformed Molecule Protected->Transformed Chemical Transformation(s) Final Final Product (Deprotected Acid) Transformed->Final Deprotection (Acid Cleavage)

Caption: General workflow of a protecting group strategy in synthesis.

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[3][12][13][14][15] The choice of the tert-butylation method is critical to ensure high yield and purity, avoiding harsh conditions that could lead to side reactions.

Experimental Protocol: tert-Butylation using Di-tert-butyl dicarbonate (Boc₂O)

This method is often preferred in laboratory settings due to its mild conditions and operational simplicity compared to methods involving gaseous isobutene or strong acids.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous tert-butanol

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM or THF.

  • Addition of Reagents: To the stirred solution, add tert-butanol (1.5-2.0 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Finally, add a catalytic amount of DMAP (0.1 eq).

    • Causality Insight: DMAP acts as a nucleophilic catalyst, activating the Boc₂O and accelerating the esterification process under mild conditions. tert-Butanol serves as the source of the tert-butyl group.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any acidic byproducts and destroy excess Boc₂O. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

    • Causality Insight: The washing steps remove water-soluble impurities, including residual DMAP and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexanes, to yield pure this compound.

Sources

Spectroscopic Data for tert-Butyl 5-bromo-2-chlorobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spectroscopic Characterization

Tert-Butyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical development. The precise structural elucidation of such molecules is paramount for understanding their reactivity, purity, and suitability for further use. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive window into the molecular architecture. This guide will provide a detailed interpretation of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the aromatic protons and a single, highly shielded signal for the tert-butyl group. The chemical shifts are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9d1HAr-H
~7.5 - 7.7dd1HAr-H
~7.3 - 7.5d1HAr-H
~1.6s9H-C(CH₃)₃

Causality Behind Predictions: The aromatic protons are deshielded due to the electron-withdrawing effects of the carbonyl group and the halogens. The specific splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent, non-equivalent protons on the benzene ring. The tert-butyl protons, in contrast, are highly shielded by the electron-donating alkyl group and appear as a sharp singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~164 - 166C=O (Ester)
~135 - 138Ar-C
~132 - 134Ar-C
~130 - 132Ar-C
~128 - 130Ar-C
~125 - 127Ar-C
~120 - 122Ar-C
~82 - 84-C(CH₃)₃
~28 - 30-C(CH₃)₃

Causality Behind Predictions: The carbonyl carbon of the ester is significantly deshielded and appears at the lowest field. The aromatic carbons exhibit a range of chemical shifts influenced by the inductive and resonance effects of the chloro, bromo, and ester substituents. The quaternary carbon of the tert-butyl group is also deshielded, while the methyl carbons are found in the highly shielded aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the ester carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1730 - 1715StrongC=O stretch (ester)
~1600 - 1450Medium-WeakC=C stretch (aromatic)
~1250 - 1100StrongC-O stretch (ester)
~800 - 600StrongC-Cl and C-Br stretch

Causality Behind Predictions: The most prominent feature will be the strong C=O stretching vibration of the ester functional group. The presence of the tert-butyl group will be indicated by the aliphatic C-H stretching and bending vibrations. The aromatic ring will give rise to C-H and C=C stretching bands. The carbon-halogen bonds will have characteristic absorptions in the fingerprint region.

Experimental Protocol for FTIR Data Acquisition

Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
290/292/294[M]⁺ (Molecular Ion)
234/236/238[M - C₄H₈]⁺
217/219/221[M - C₄H₉O]⁺
57[C₄H₉]⁺

Causality Behind Predictions: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid radical cation. Another significant fragmentation would be the loss of the entire tert-butoxy group. The base peak is often the highly stable tert-butyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry Data Acquisition

Protocol:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion at a specific m/z.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

Visualization of Key Concepts

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Literature review of tert-Butyl 5-bromo-2-chlorobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-2-chlorobenzoate

Introduction: The Strategic Importance of a Key Building Block

This compound is a crucial intermediate in modern synthetic organic chemistry, particularly valued in the pharmaceutical industry. Its substituted benzene ring provides a versatile scaffold for the construction of complex molecular architectures. Notably, it serves as a key starting material for the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are prominent drugs used in the management of type 2 diabetes.[1][2][3] The presence of the chloro and bromo substituents at specific positions allows for selective downstream functionalization through various cross-coupling reactions, while the tert-butyl ester group acts as a robust protecting group for the carboxylic acid. This ester is stable to a wide range of nucleophilic and reducing conditions but can be readily cleaved under acidic conditions, a feature that is highly desirable in multi-step syntheses.[4][5]

This guide provides a detailed review of the synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparison of methodologies. The synthesis can be logically dissected into two primary stages: the formation of the 5-bromo-2-chlorobenzoic acid core, followed by its esterification with a tert-butyl group.

Part I: Crafting the Core - Synthesis of 5-bromo-2-chlorobenzoic acid

The efficient synthesis of the 5-bromo-2-chlorobenzoic acid backbone is paramount. Several routes have been developed, each with distinct advantages and challenges related to cost, safety, and impurity profiles.

Route A: Diazotization and Sandmeyer Reaction of an Anthranilic Acid Derivative

This classical and highly effective route begins with a substituted 2-aminobenzoic acid (anthranilic acid). The strategy leverages the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion in a copper-catalyzed Sandmeyer reaction. The subsequent hydrolysis of the ester yields the target carboxylic acid. This method is lauded for its high regioselectivity, minimizing the formation of isomers that can be difficult to separate.[1][6]

Reaction Workflow:

cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Sandmeyer Reaction cluster_2 Step 3: Hydrolysis A Ethyl 2-aminobenzoate B Ethyl 5-bromo-2-aminobenzoate A->B  NBS, THF   C Ethyl 5-bromo-2-chlorobenzoate B->C  1. NaNO2, HCl  2. CuCl   D 5-bromo-2-chlorobenzoic acid C->D  NaOH(aq), then HCl(aq)   A 5-bromo-2-chlorobenzoic acid B This compound A->B  Tf2NH (cat.),  tert-Butyl Acetate  

Caption: Catalytic tert-butylation of 5-bromo-2-chlorobenzoic acid.

Mechanistic Rationale:

The strong Brønsted acid, Tf₂NH, protonates the carbonyl oxygen of tert-butyl acetate. This makes the acetate a better leaving group. The subsequent departure of acetic acid generates a tert-butyl cation. This highly electrophilic cation is then attacked by the nucleophilic carboxylic acid oxygen of 5-bromo-2-chlorobenzoic acid. A final deprotonation step yields the desired tert-butyl ester and regenerates the acid catalyst. This approach avoids the direct use of potentially hazardous reagents like perchloric acid or large volumes of concentrated sulfuric acid. [4][7] Experimental Protocol: tert-Butylation using Tf₂NH and tert-Butyl Acetate

This protocol is adapted from general procedures for the tert-butylation of carboxylic acids. [7]

  • Reaction Setup:

    • To a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1 equivalent).

    • Add tert-butyl acetate, which serves as both the reagent and solvent. A typical concentration would be 0.2-0.5 M.

    • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 98°C) and stir.

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude material by recrystallization from a suitable solvent system (e.g., hexanes or heptane) to yield pure this compound.

Comparative Summary of Synthetic Methodologies

ParameterRoute A (Diazotization)Route B (Direct Bromination)Esterification (Tf₂NH/t-BuOAc)
Starting Material Ethyl 2-aminobenzoate2-chlorobenzoic acid5-bromo-2-chlorobenzoic acid
Key Reagents NBS, NaNO₂, CuCl, NaOHBrominating agent (e.g., Br₂), Lewis acidTf₂NH (catalyst), tert-Butyl Acetate
Yield High (often >85% over 3 steps) [8]Variable (can be lower due to isomers)Very High (typically >90%) [7]
Purity High (low isomer formation) [1]Moderate (risk of isomers) [6]High (clean reaction)
Advantages Excellent regioselectivity; reliable and scalable.Fewer steps.Mild conditions; high efficiency; avoids hazardous reagents.
Disadvantages Multiple steps; handling of diazonium salts requires care.Poor regioselectivity; difficult purification.Requires specialized catalyst (Tf₂NH).

Conclusion

The synthesis of this compound is a well-defined process that hinges on two key transformations. For the preparation of the 5-bromo-2-chlorobenzoic acid intermediate, the diazotization and Sandmeyer reaction of an anthranilic acid derivative offers a superior, regioselective, and scalable route compared to the direct bromination of 2-chlorobenzoic acid. For the subsequent esterification, modern catalytic methods using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate provide an efficient, safe, and high-yielding pathway to the final product. The selection of a specific route will ultimately depend on factors such as available starting materials, scalability requirements, and the desired purity profile of the final compound.

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. URL: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (2023-08-29). URL: [Link]

  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid - LookChem. URL: [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. URL: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. URL: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. URL: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. URL: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of tert-Butyl 5-bromo-2-chlorobenzoate in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of biaryls, styrenes, and polyolefins—motifs central to pharmaceuticals, agrochemicals, and materials science.[1][3][4]

This guide focuses on a particularly strategic building block: tert-Butyl 5-bromo-2-chlorobenzoate . This substrate is more than a simple aryl halide; it is a dihalogenated aromatic scaffold featuring two distinct reactive sites (a bromine and a chlorine atom) and significant steric encumbrance from the ortho-chloro and ortho-tert-butoxycarbonyl groups. These features present both a challenge and an opportunity. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective, sequential functionalization, enabling the construction of complex, unsymmetrical biaryl structures that would be difficult to access through other means.[5] Understanding how to control this selectivity is paramount for researchers in medicinal chemistry and materials development aiming to leverage this versatile intermediate.

Mechanistic Principles: Achieving Chemoselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism pd0 Pd(0)Ln label_oa Oxidative Addition pd0->label_oa oa_intermediate R¹-Pd(II)L₂-X label_trans Transmetalation oa_intermediate->label_trans trans_intermediate R¹-Pd(II)L₂-R² label_re Reductive Elimination trans_intermediate->label_re label_oa->oa_intermediate R¹-X label_trans->trans_intermediate [R²-B(OR)₃]⁻ (from R²-B(OH)₂ + Base) label_re->pd0 R¹-R² Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine solid reagents: Substrate, Boronic Acid, Base, Catalyst prep2 Seal vessel, evacuate, and backfill with N₂/Ar (3x) prep1->prep2 react1 Add degassed solvent via syringe prep2->react1 react2 Heat to 80-110 °C with vigorous stirring react1->react2 react3 Monitor reaction by TLC or LC-MS react2->react3 workup1 Cool to RT, dilute with EtOAc / H₂O react3->workup1 workup2 Separate layers, wash organic phase with brine workup1->workup2 workup3 Dry (Na₂SO₄), filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane (or Toluene / 2-MeTHF) and water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask, add this compound (e.g., 0.5 mmol, 154.8 mg), the desired arylboronic acid (0.6 mmol), potassium phosphate (1.0 mmol, 212.3 mg), and the palladium precatalyst (0.01 mmol, 1-2 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. [7]3. Solvent Addition: Degas the solvent mixture (e.g., 10:1 Dioxane/H₂O) by bubbling with inert gas for 15-20 minutes. Add the degassed solvent (e.g., 5 mL for a 0.1 M solution) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure tert-butyl 5-aryl-2-chlorobenzoate product.

Data Summary and Troubleshooting

The following table provides representative conditions for the selective mono-arylation, demonstrating the broad scope of compatible boronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidSPhos Pd G3 (2)K₃PO₄ (2.5)Toluene/H₂O (10:1)1001285-95
24-Methoxyphenylboronic acidXPhos Pd G3 (2)K₃PO₄ (2.5)Dioxane/H₂O (10:1)1001680-90
34-(Trifluoromethyl)phenylboronic acidRuPhos Pd G3 (3)Cs₂CO₃ (2.0)2-MeTHF/H₂O (10:1)1101875-85
43-Thienylboronic acidCataCXium A Pd G3 (3)K₃PO₄ (2.5)Dioxane/H₂O (10:1)901070-80

Troubleshooting Common Issues:

  • Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure the reaction was set up under strictly anaerobic and anhydrous (solvent) conditions. An increase in catalyst loading or temperature may be necessary.

  • Protodeboronation: The boronic acid can be consumed by a competing reaction with water, especially with electron-rich or heteroaryl boronic acids. [8][9]Using a higher excess of the boronic acid (e.g., 1.5-2.0 equiv) or switching to a more stable boronic ester (e.g., a neopentyl glycol or pinacol ester) can mitigate this issue.

  • Homocoupling: Formation of a biaryl from two boronic acid molecules can occur. [6]This is often minimized by using a high-quality palladium precatalyst and ensuring an oxygen-free environment.

  • Ester Hydrolysis: If the tert-butyl ester is cleaved, a milder base (e.g., K₂CO₃) or strictly anhydrous conditions may be required.

Advanced Application: Platform for Sequential Cross-Coupling

The true synthetic power of this compound is realized after the first selective coupling. The resulting product, a 5-aryl-2-chlorobenzoate, retains a C-Cl bond that can be activated for a second cross-coupling reaction under more forcing conditions. [5][10]This typically requires a catalyst system with even higher activity, often employing N-heterocyclic carbene (NHC) ligands or highly specialized phosphines, and higher temperatures. [11][12]This sequential approach provides a powerful and convergent route to highly substituted, unsymmetrical biaryl compounds, which are valuable scaffolds in drug discovery. [13]

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. While its steric hindrance and dual halogenation present challenges, they also provide an opportunity for controlled, chemoselective functionalization. By leveraging advanced palladium catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimizing reaction conditions, researchers can efficiently and selectively perform Suzuki-Miyaura coupling at the C-Br position. The resulting chlorinated biaryl product serves as a platform for further diversification, making this substrate a strategic choice for the synthesis of complex molecular architectures.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115.
  • ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Available at: [Link]

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Institutes of Health. Available at: [Link]

  • ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

  • ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

  • PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • PubMed Central. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. ResearchGate. Available at: [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

  • ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. ACS Publications. Available at: [Link]

  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

  • The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. The Buchwald Research Group. Available at: [Link]

  • YouTube. Suzuki cross-coupling reaction. YouTube. Available at: [Link]

  • RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available at: [Link]

  • YouTube. Suzuki Coupling Mechanism. YouTube. Available at: [Link]

  • ResearchGate. Synthesis of biaryl compounds. | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

  • ResearchGate. Optimization of coupling reaction conditions. dtbpf,... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. National Institutes of Health. Available at: [Link]

  • ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. Available at: [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Deprotection of tert-Butyl 5-bromo-2-chlorobenzoate to 5-Bromo-2-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its clean removal under acidic protocols.[1] This application note provides a comprehensive guide for the efficient deprotection of tert-butyl 5-bromo-2-chlorobenzoate to yield 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including antidiabetic agents.[2][3] We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss alternative methods for substrates requiring milder conditions. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical synthetic step.

Mechanistic Insight: The "Why" Behind the Method

The deprotection of a tert-butyl ester is most commonly achieved through acid catalysis. The reaction proceeds via an A-1 type mechanism, which involves the formation of a stable tertiary carbocation.[1][4] This process is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the oxygen-tert-butyl bond. The departure of the stable tert-butyl cation results in the formation of the desired carboxylic acid. The liberated tert-butyl cation can then be neutralized through several pathways, most commonly by deprotonation to form the volatile isobutylene gas or by reaction with the conjugate base of the acid.[1][5]

dot digraph "TFA-Mediated Deprotection of tert-Butyl Ester" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

Standard Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

This protocol is the most widely employed method due to its efficiency and the volatility of its byproducts, which simplifies the workup procedure.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Dichloromethane (DCM)AnhydrousStandard Supplier
Trifluoroacetic Acid (TFA)Reagent GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeStandard Supplier
Diethyl Ether or Ethyl AcetateReagent GradeStandard Supplier
Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq). A common and effective combination is a 1:1 mixture of DCM and TFA.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7] This typically takes 2-5 hours.

  • Workup: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate. c. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-bromo-2-chlorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

dot digraph "Standard Deprotection Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: General workflow for tert-butyl ester deprotection.

Alternative Protocols for Acid-Sensitive Substrates

While TFA is highly effective, its strong acidity can be detrimental to other acid-labile functional groups that may be present in more complex molecules. In such cases, milder deprotection methods are warranted.

Protocol 1: Aqueous Phosphoric Acid

Aqueous phosphoric acid (85 wt%) is an environmentally benign and mild reagent for the deprotection of tert-butyl esters.[8][9][10] It offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates and benzyl esters.[9]

Key Parameters:

ParameterCondition
Reagent 85 wt% Aqueous Phosphoric Acid (5 eq)
Solvent Toluene or Dichloromethane
Temperature Room Temperature to 50 °C
Reaction Time 4-24 hours

Procedure Outline:

  • Dissolve the tert-butyl ester in a suitable organic solvent.

  • Add 85 wt% aqueous phosphoric acid.

  • Stir the mixture at the appropriate temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water, followed by saturated sodium bicarbonate solution.

  • Dry the organic layer and concentrate to obtain the product.[11]

Protocol 2: Zinc Bromide (ZnBr₂) in Dichloromethane

For substrates that are particularly sensitive to strong protic acids, the Lewis acid zinc bromide offers a milder alternative for the cleavage of tert-butyl esters.[12][13][14]

Key Parameters:

ParameterCondition
Reagent Zinc Bromide (ZnBr₂) (2-5 eq)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 12-24 hours

Procedure Outline:

  • To a solution of the tert-butyl ester in DCM, add zinc bromide.

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry, and concentrate to afford the carboxylic acid.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Incomplete Reaction - Insufficient acid or reaction time.- Steric hindrance around the ester.- Increase the amount of acid or prolong the reaction time.[7]- Consider gentle heating if the substrate is stable.
Low Yield After Workup - The product carboxylic acid may have some water solubility.- Saturate the aqueous layer with NaCl during extraction to minimize product loss.[11]
Side Reactions - Presence of other acid-sensitive groups.- Switch to a milder deprotection protocol such as aqueous phosphoric acid or ZnBr₂.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation. While the standard TFA protocol is robust and generally high-yielding, a nuanced understanding of the reaction mechanism and the availability of milder alternatives are essential for adapting the procedure to more complex and sensitive substrates. By carefully selecting the reaction conditions and monitoring the progress, researchers can reliably obtain high-purity 5-bromo-2-chlorobenzoic acid for their downstream applications.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Scribd. (n.d.). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Retrieved from [Link]

  • Semantic Scholar. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • ACS Publications. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • ResearchGate. (2025). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Retrieved from [Link]

  • American Chemical Society. (n.d.). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from [Link]

  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. Retrieved from [Link]

  • PubMed. (n.d.). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Retrieved from [Link]

  • Reddit. (2016). Most labile ester protecting group? Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ResearchGate. (2024). Deprotection of the tert-butyl ester of poly(n-butyl methacrylate-b-tert-butyl methacrylate) under flow conditions by heterogeneous catalysts leading to acidic diblock copolymers. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of tert-Butyl 5-bromo-2-chlorobenzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

In the intricate landscape of pharmaceutical synthesis, the efficiency and selectivity of chemical transformations are paramount. tert-Butyl 5-bromo-2-chlorobenzoate (CAS No: 503555-23-5) has emerged as a pivotal intermediate, valued for its unique structural features that permit regioselective functionalization.[1][2] Its dihalogenated phenyl ring, coupled with a sterically bulky tert-butyl ester protecting group, provides a robust platform for constructing complex molecular architectures central to many modern therapeutics.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, provide field-proven protocols, and illustrate its strategic importance in the synthesis of targeted therapies.

Compound Profile:

PropertyValue
CAS Number 503555-23-5[1][2]
Molecular Formula C₁₁H₁₂BrClO₂[1][2]
Molecular Weight 291.57 g/mol [1][2]
Synonyms Benzoic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester[1]
Primary Use Intermediate in the synthesis of fine chemicals and pharmaceuticals.[1]

The core utility of this molecule lies in the differential reactivity of its carbon-halogen bonds. The carbon-bromine (C-Br) bond is significantly more reactive towards oxidative addition by palladium(0) catalysts than the carbon-chlorine (C-Cl) bond. This reactivity gradient (C-I > C-Br > C-OTf >> C-Cl) is the cornerstone of its strategic use, allowing chemists to selectively modify the C5 position while preserving the C2 chloro-substituent for potential subsequent transformations.[3]

Synthesis of the Intermediate

The most common and straightforward method for preparing this compound is through the esterification of its parent carboxylic acid, 5-bromo-2-chlorobenzoic acid.[4] The use of a tert-butyl group serves as an excellent protecting group for the carboxylic acid functionality. It is stable to a wide range of reaction conditions, particularly those involving organometallic reagents and bases used in cross-coupling, and can be readily removed under acidic conditions.

A typical synthesis involves reacting 5-bromo-2-chlorobenzoic acid with a tert-butylating agent, such as tert-butanol in the presence of an acid catalyst, or more commonly, with di-tert-butyl dicarbonate (Boc₂)anhydride and a catalytic amount of a base like 4-(dimethylamino)pyridine (DMAP).

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is as an electrophilic partner in cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.[5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent motifs in pharmaceuticals.[5] The reaction couples an organoboron compound (typically a boronic acid) with an organohalide.

  • Catalyst System : For a di-substituted aryl bromide, particularly one with a potentially coordinating ortho-chloro group, the choice of catalyst and ligand is critical. A palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often preferred for its stability and slow release of the active Pd(0) species. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are employed to facilitate the oxidative addition step—the rate-limiting step for many aryl halides—and to promote the final reductive elimination.[3]

  • Base Selection : The base (e.g., K₃PO₄, K₂CO₃) plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5] The choice of base can significantly impact yield and side-product formation.

  • Solvent System : A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[6]

This protocol describes the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup : To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition : In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) if not using a pre-formed catalyst complex. Add this mixture to the Schlenk flask.

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction Execution : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification : Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B C Evacuate & Backfill (Inert Atmosphere) B->C D Add Degassed Solvent C->D E Heat & Stir (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating aryl-alkyne structures.[8] These motifs are crucial intermediates and are found in many biologically active compounds. The reaction typically employs a dual catalytic system of palladium and a copper(I) salt.[9]

  • Dual Catalysis : The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the deprotonation of the terminal alkyne by the base to form a copper acetylide species. This species then undergoes transmetalation with the Pd(II)-aryl complex.[9]

  • Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is often used. It serves both as the base to deprotonate the alkyne and frequently as the solvent or co-solvent.[9]

  • Copper-Free Variant : To avoid the common side reaction of alkyne homocoupling (Glaser coupling), which is promoted by the copper catalyst, copper-free Sonogashira protocols have been developed. These often require stronger bases and specific ligand systems but can provide cleaner reaction profiles.[10]

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 4-5 mol%).

  • Inert Atmosphere : Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Alkyne Addition : Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred mixture.

  • Reaction Execution : Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification : Upon completion, dilute the reaction mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of Celite to remove catalyst residues and salts. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]

Sonogashira_Workflow A Setup Under Inert Gas: - Aryl Halide - Pd Catalyst - Cu(I) Co-catalyst B Add Solvent & Amine Base A->B C Add Terminal Alkyne B->C D Stir at RT or with gentle heat C->D E Monitor Reaction Progress D->E F Work-up: Filter through Celite E->F G Purification: Column Chromatography F->G H Final Aryl-Alkyne Product G->H

Caption: A step-by-step workflow for a Sonogashira cross-coupling reaction.

Case Studies in Targeted Therapy Synthesis

The strategic use of this compound and its parent acid is evident in the synthesis of several targeted cancer therapies.

Case Study 1: Dabrafenib (Tafinlar®)
  • Therapeutic Use : Dabrafenib is a potent inhibitor of the BRAF V600E mutated kinase, used in the treatment of metastatic melanoma.[11][12]

  • Synthetic Significance : The core of Dabrafenib contains a complex substituted thiazole ring linked to a phenyl group. Synthetic routes to Dabrafenib often involve a key Suzuki coupling step to construct this C-C bond. While various precursors are used in different patented routes, the fundamental transformation involves coupling a bromo-substituted phenyl moiety (analogous to our title compound) with a thiazole-boronic acid or ester equivalent.[13][14] The 2-chloro substituent on the benzoate precursor ultimately becomes the 2-fluoro substituent in the final molecule through subsequent synthetic steps.

Case Study 2: Vemurafenib (Zelboraf®)
  • Therapeutic Use : Vemurafenib is another selective inhibitor of the BRAF V600E enzyme, also approved for treating late-stage melanoma.[15]

  • Synthetic Significance : The synthesis of Vemurafenib also relies heavily on a Suzuki coupling to form a key biaryl linkage. A common synthetic disconnection involves coupling a 5-bromo-7-azaindole intermediate with a substituted phenylboronic acid.[16][17] The principles governing this reaction are identical to those described for this compound, highlighting the broad applicability of this methodology across different heterocyclic systems. The use of a robust aryl bromide precursor is essential for the efficiency of the overall synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound and its parent acid is crucial. The compound is classified as a hazardous substance.[18]

Key Safety Information:

Hazard StatementPrecautionary Measures
Causes skin irritation [19][20][21]Wash hands thoroughly after handling. Wear protective gloves and clothing.[20]
Causes serious eye irritation [19][20][21]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[20]
May cause respiratory irritation [21]Use only outdoors or in a well-ventilated area. Avoid breathing dust.[20]

Handling & Storage:

  • Handling : Avoid all personal contact, including inhalation. Wear protective clothing, gloves, and eye protection. Ensure adequate ventilation and use a local exhaust ventilation system.[19]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[18][20] Store locked up.

Conclusion

This compound is a quintessential example of a modern synthetic building block, engineered for selectivity and versatility. Its differential halide reactivity and robust ester protecting group make it an invaluable tool for medicinal chemists. The mastery of its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, directly enables the efficient and scalable synthesis of complex pharmaceutical agents, including life-saving cancer therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this strategic intermediate.

References

  • Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Pharmaffiliates. (n.d.). This compound. CAS No: 503555-23-5. Retrieved from [Link]

  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • MDPI. (2017). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC. Retrieved from [Link]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • ResearchGate. (2020). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Retrieved from [Link]

  • European Patent Office. (2021). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (2021). Scheme 5. Chemical route to the synthesis of dabrafenib. Retrieved from [Link]

  • Google Patents. (2015). WO2015075749A1 - Novel processes for the preparation of vemurafenib.
  • Google Patents. (2016). WO2016059548A1 - Processes for the preparation of dabrafenib.
  • National Center for Biotechnology Information. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-2-chlorobenzoic acid. CAS#:21739-92-4. Retrieved from [Link]

  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols: tert-Butyl 5-bromo-2-chlorobenzoate as a Versatile Building Block for Regioselective Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for complex, highly functionalized aromatic scaffolds is incessant. The strategic design of molecular building blocks that allow for controlled, sequential introduction of diverse functionalities is paramount. tert-Butyl 5-bromo-2-chlorobenzoate has emerged as a preeminent example of such a scaffold. Its utility is rooted in the differential reactivity of its two distinct carbon-halogen bonds (C-Br and C-Cl) in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond, a feature that enables exquisite regiochemical control.[1][2][3]

This guide provides an in-depth exploration of this compound as a synthetic intermediate. We will dissect the mechanistic principles governing its reactivity and provide detailed, field-proven protocols for its application in key C-C and C-N bond-forming reactions, empowering researchers to leverage this versatile tool in their synthetic campaigns.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 503555-23-5[4][5]
Molecular Formula C₁₁H₁₂BrClO₂[4][5]
Molecular Weight 291.57 g/mol [4][5]
Synonyms Benzoic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester[5]
SMILES CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl[4]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. As with all halogenated organic compounds, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling.

Core Application: Regioselective Palladium-Catalyzed Cross-Coupling

The primary synthetic value of this compound lies in its capacity for sequential, regioselective cross-coupling. The general order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-OTf >> C-Cl.[1] This reactivity differential allows for the selective functionalization of the C-Br bond while the C-Cl bond remains intact, provided that appropriate reaction conditions are employed. The C-Cl bond can then be subjected to a second coupling reaction, often requiring more forcing conditions or a more active catalyst system.

Mechanistic Cornerstone: The Cross-Coupling Catalytic Cycle

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, while differing in their specific nucleophiles, all proceed through a similar palladium-based catalytic cycle. Understanding this cycle is crucial for rational protocol design and troubleshooting.[6][7][8]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (preferentially the C-Br bond), forming a Pd(II) intermediate.[7]

  • Transmetalation (or equivalent): The organic group from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][9] For Buchwald-Hartwig amination, this step involves coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.[6][7]

Catalytic Cycle cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII Oxidative Addition (Ar-X) PdII_Nu Ar-Pd(II)L_n-Nu PdII->PdII_Nu Transmetalation (Nucleophile) Product Ar-Nu PdII_Nu->Product Reductive Elimination Product->Pd0 Regeneration ArX tert-Butyl 5-bromo-2-chlorobenzoate (Ar-X) Nu Coupling Partner (e.g., R-B(OH)₂, R₂NH) Sequential_Coupling cluster_step1 Step 1: C-Br Functionalization cluster_step2 Step 2: C-Cl Functionalization Start This compound Intermediate tert-Butyl 2-chloro-5-(Nu1)benzoate Start->Intermediate Pd Catalyst (e.g., Pd(OAc)₂/PCy₃) Nucleophile 1 (Nu1) Mild Conditions (80-100 °C) Final tert-Butyl 2-(Nu2)-5-(Nu1)benzoate Intermediate->Final Pd Catalyst (e.g., XPhos Pd G3) Nucleophile 2 (Nu2) Forcing Conditions (110-130 °C)

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Compounds Using tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthetic application of tert-Butyl 5-bromo-2-chlorobenzoate. This versatile building block offers a unique platform for molecular elaboration due to its differentially reactive halogen sites and the presence of a sterically demanding tert-butyl ester protecting group. We will explore its utility in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as other valuable transformations. The causality behind experimental choices, self-validating protocols, and mechanistic insights are provided to empower researchers in the synthesis of novel chemical entities.

Introduction: The Strategic Advantage of this compound

This compound is a trifunctional aromatic building block with significant potential in medicinal chemistry and materials science.[1] Its utility is derived from three key structural features:

  • Orthogonal Halogen Reactivity : The molecule possesses two distinct carbon-halogen bonds: a C(sp²)-Br bond and a C(sp²)-Cl bond. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity differential allows for selective functionalization at the C5 position, leaving the C2 chloro-substituent available for subsequent transformations.[2]

  • The tert-Butyl Ester Protecting Group : The carboxylic acid is masked as a tert-butyl ester. This group is robust under many reaction conditions, particularly the basic conditions often employed in cross-coupling chemistry. Its steric bulk can also influence the reactivity of the adjacent chloro-substituent.[3] Importantly, it can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) at a late stage in a synthetic sequence to unmask the carboxylic acid for further derivatization, such as amide bond formation.

  • Synthetic Versatility : The strategic arrangement of these functional groups enables a multi-directional approach to the synthesis of complex, highly substituted benzoic acid derivatives, which are common scaffolds in pharmaceutical agents.[1][4][5][6]

The following diagram illustrates the potential synthetic pathways originating from this key starting material.

G Figure 1: Synthetic Utility of this compound cluster_0 Selective C-Br Functionalization A tert-Butyl 5-bromo-2-chlorobenzoate B Suzuki Coupling (Aryl Boronic Acid) A->B C Sonogashira Coupling (Terminal Alkyne) A->C D Buchwald-Hartwig (Amine) A->D E Grignard Formation (+ Electrophile) A->E F Intermediate: C5-Functionalized 2-Chlorobenzoate B->F C->F D->F E->F G Final Product: Di-functionalized Benzoate F->G C-Cl Functionalization H Final Product: Di-functionalized Benzoic Acid G->H Ester Deprotection

Figure 1: Synthetic Utility of this compound

Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The higher reactivity of the aryl bromide makes it the primary site for palladium-catalyzed transformations. This section provides detailed protocols for the three most impactful C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with an organoboron species.[7] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of base is critical for activating the boronic acid to facilitate the transmetalation step.[7]

G Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 LₙPd(0) Oxa Oxidative Addition PdII Ar-Pd(II)-Br Oxa->PdII Trans Transmetalation PdII_R Ar-Pd(II)-R' Trans->PdII_R Red Reductive Elimination Red->Pd0 Product Ar-R' Red->Product ArBr Ar-Br ArBr->Oxa Boronic R'-B(OH)₂ + Base Boronic->Trans

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 306 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Catalyst Addition : In a separate vial, weigh the Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (24 mg, 0.05 mmol) and add them to the Schlenk flask.

  • Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition : Add the anhydrous, degassed dioxane/water mixture (5 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃ / XPhosXPhos is a bulky, electron-rich biaryl phosphine ligand that promotes the formation of a monoligated, highly active Pd(0) species, facilitating oxidative addition even with challenging substrates.[11][12]
Base K₃PO₄ or Cs₂CO₃A moderately strong inorganic base is required to form the boronate species for transmetalation without causing hydrolysis of the tert-butyl ester.[10]
Solvent Dioxane/H₂O or Toluene/H₂OA polar aprotic solvent system helps to dissolve both the organic and inorganic reagents. Water can accelerate the transmetalation step.
Temperature 80-110 °CSufficient thermal energy is required to drive the catalytic cycle, particularly the reductive elimination step.
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling aryl halides with terminal alkynes, providing access to arylethynes.[13][14] The classical method employs a palladium catalyst and a copper(I) co-catalyst. The role of copper is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[15] Amine bases like triethylamine or diisopropylamine are typically used both as a base and as a solvent.[15]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.3 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Schlenk flask

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (306 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition : Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe. Then, add the terminal alkyne (1.3 mmol) dropwise while stirring.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product by flash chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThis is a classic, reliable system. The Pd catalyst drives the main cycle, while CuI facilitates the formation of the reactive copper acetylide, allowing for milder reaction conditions.[14]
Base/Solvent Et₃N or DIPEAThe amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr formed during the reaction. It can often serve as a co-solvent.[15]
Temperature 25-60 °CThe copper co-catalyst allows the reaction to proceed at or near room temperature, which improves functional group tolerance and reduces side reactions like alkyne homocoupling (Glaser coupling).[15]
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[16] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. The success of this transformation hinges on the use of sterically hindered, electron-rich phosphine ligands, which promote the reductive elimination step—often the turnover-limiting step in the catalytic cycle.[12] A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[2]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask

Procedure:

  • Reaction Setup : In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk flask.

  • Reagent Addition : Remove the flask from the glovebox (if used), and add this compound (306 mg, 1.0 mmol) and anhydrous toluene (5 mL).

  • Amine Addition : Add the amine (1.2 mmol) via syringe.

  • Reaction : Seal the flask and heat in an oil bath at 100 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up : After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale / Causality
Catalyst/Ligand Pd₂(dba)₃ / XPhosBulky biarylphosphine ligands like XPhos are essential. Their steric profile promotes the formation of the L₁Pd(0) active species and facilitates the difficult C-N reductive elimination step.[12]
Base NaOtBu or LHMDSA strong, non-nucleophilic base is required to form the palladium-amido complex in the catalytic cycle. Weaker bases are generally ineffective.[17]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are necessary as the base is highly reactive towards water.
Atmosphere Inert (Argon/Nitrogen)The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxidation. A rigorously inert atmosphere is crucial for catalyst longevity and reaction success.[2]

Additional Synthetic Transformations

Grignard Reagent Formation

The aryl bromide can be converted into a Grignard reagent, a powerful carbon nucleophile.[18] This transformation requires strictly anhydrous conditions to prevent quenching of the highly basic organometallic species.[19] The bulky tert-butyl ester group offers some protection against intramolecular attack, but low temperatures are recommended.[3]

Experimental Protocol: Grignard Formation and Reaction with an Aldehyde

Materials:

  • This compound (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Iodine (a single crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Benzaldehyde) (1.1 equiv)

  • Three-neck round-bottom flask, dropping funnel, condenser (all oven-dried)

Procedure:

  • Setup : Assemble the glassware while hot and allow it to cool under a stream of dry argon. Place magnesium turnings (36 mg, 1.5 mmol) and a crystal of iodine in the flask.

  • Initiation : Add a small portion (approx. 1 mL) of a solution of this compound (306 mg, 1.0 mmol) in anhydrous THF (10 mL) to the magnesium. Gentle heating may be required to initiate the reaction (disappearance of the iodine color).

  • Grignard Formation : Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours.

  • Reaction with Electrophile : Cool the Grignard solution to 0 °C in an ice bath. Add a solution of benzaldehyde (117 mg, 1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Quenching and Work-up : After stirring for 1 hour at 0 °C, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract with diethyl ether (3 x 20 mL).

  • Purification : Dry the combined organic layers over MgSO₄, filter, concentrate, and purify by column chromatography to yield the corresponding secondary alcohol.

Final Step: tert-Butyl Ester Deprotection

A common final step is the removal of the tert-butyl ester to reveal the carboxylic acid, which can then be used for amide couplings or other transformations.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • tert-Butyl ester substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction : Dissolve the tert-butyl ester substrate (1.0 mmol) in DCM (5 mL). Add TFA (5 mL) and stir the mixture at room temperature.

  • Monitoring : The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up : Remove the DCM and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA). The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.
  • Synthesis method of 5-bromo-2-chloro benzoic acid - Semantic Scholar.
  • 5-Bromo-2-chlorobenzoic acid synthesis - ChemicalBook.
  • Application Notes and Protocols for the Sonogashira Reaction of 5-Bromo-2-isobutoxybenzonitrile - Benchchem.
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.
  • Prasugrel Diketone / Prasugrel Impurity 8 | 1391054-37-7 - Alfa Omega Pharma.
  • Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates - PMC - NIH.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine - MDPI.
  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. URL: [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. URL: [Link]

  • (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][20][21] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate. URL: [Link]

  • CAS No : 1391054-37-7 | Product Name : Prasugrel Hydrochloride - Impurity G, Chemical Name - Pharmaffiliates. URL: [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. URL: [Link]

  • Buchwald–Hartwig amination - Wikipedia. URL: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. URL: [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes | Request PDF - ResearchGate. URL: [Link]

  • Prasugrel EP Impurity G | CAS 1391054-37-7 - Veeprho. URL: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. URL: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. URL: [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. URL: [Link]

    • The Grignard Reaction. URL: [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. URL: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. URL: [Link]

  • Mechanistic Studies of the Suzuki Cross-Coupling Reaction - CoLab. URL: [Link]

  • Palladium-Catalyzed Reactions - MDPI. URL: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. URL: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. URL: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. URL: [Link]

  • Grignard Reagent Reaction Mechanism - YouTube. URL: [Link]

  • Prasugrel Diketone Impurity - CAS - 1391054-37-7 | Axios Research. URL: [Link]

  • mod02lec13 - Nucleophilic aromatic substitution - Part 01 - YouTube. URL: [Link]

  • Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines | Journal of the American Chemical Society. URL: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. URL: [Link]

  • oa Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions - Johnson Matthey Technology Review. URL: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. URL: [Link]

Sources

Application Note: A Detailed Protocol for the Synthesis of tert-Butyl 5-bromo-2-chlorobenzoate via Steglich Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-Butyl 5-bromo-2-chlorobenzoate is a valuable substituted aromatic ester commonly utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure incorporates a bulky tert-butyl ester, which can serve as a protecting group for the carboxylic acid, alongside halogen substituents that provide reactive handles for further chemical modification, such as cross-coupling reactions. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, designed for researchers in organic chemistry and drug development. The chosen method is the Steglich esterification, a mild and efficient procedure ideal for coupling sterically hindered alcohols like tert-butanol.

Scientific Rationale: The Steglich Esterification

The direct esterification of a carboxylic acid with a tertiary alcohol like tert-butanol under traditional acidic conditions (Fischer esterification) is often inefficient. The harsh acidic environment can easily lead to the dehydration of tert-butanol to isobutene via a stable tertiary carbocation intermediate. The Steglich esterification circumvents this issue by employing a carbodiimide coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), under neutral, ambient conditions.[1]

The mechanism proceeds in several key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid (5-bromo-2-chlorobenzoic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[1]

  • Catalysis by DMAP: The highly nucleophilic DMAP attacks the O-acylisourea, displacing the isourea group to form a reactive N-acylpyridinium salt. This intermediate is more reactive towards the alcohol than the O-acylisourea and is not prone to intramolecular side reactions.[1]

  • Nucleophilic Attack by Alcohol: The tert-butanol attacks the activated acyl group of the N-acylpyridinium salt.

  • Product Formation: The desired tert-butyl ester is formed, and the DMAP catalyst is regenerated. The DCC is consumed, producing N,N'-dicyclohexylurea (DCU), a stable urea byproduct that is largely insoluble in common organic solvents like dichloromethane, facilitating its removal by simple filtration.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )SupplierNotes
5-Bromo-2-chlorobenzoic acidC₇H₄BrClO₂235.46Sigma-AldrichPurity ≥98%
tert-ButanolC₄H₁₀O74.12Fisher ScientificAnhydrous grade
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Acros OrganicsPurity ≥99%
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.17AldrichPurity ≥99%, catalyst
Dichloromethane (DCM)CH₂Cl₂84.93TCI ChemicalsAnhydrous, ACS grade
Diethyl Ether (Et₂O)C₄H₁₀O74.12EMD MilliporeACS grade
HexanesN/AN/AVWRACS grade
Hydrochloric Acid (HCl)HCl36.46J.T. Baker1 M aqueous solution
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Baker AnalyzedAqueous solution
BrineNaCl58.44LabChemSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37EMDFor drying
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR spectrometer for product characterization

Hazard and Safety Assessment

This procedure involves hazardous materials and must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • 5-Bromo-2-chlorobenzoic Acid : Causes skin and serious eye irritation.[2][3][4][5] Avoid inhalation of dust.

  • tert-Butanol : Highly flammable liquid and vapor.[6][7][8] Causes serious eye irritation and may cause respiratory irritation.[6][7][8][9][10] Keep away from heat and open flames.

  • DCC : Toxic in contact with skin and harmful if swallowed.[11][12] It is a potent skin sensitizer and can cause allergic reactions upon re-exposure.[11] Causes serious eye damage.[12][13][14] Handle with extreme care, avoiding all skin contact.

  • DMAP : Fatal in contact with skin and toxic if swallowed or inhaled.[15][16][17] Causes serious eye damage.[15] Handle with extreme caution, using tongs or a spatula to transfer the solid.

  • Dichloromethane (DCM) : Suspected of causing cancer. Handle in a fume hood.

Experimental Workflow Diagram

The overall process from setup to final product is outlined below.

SynthesisWorkflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents 1. Combine Acid, Alcohol, & DMAP in DCM cooling 2. Cool to 0 °C (Ice Bath) reagents->cooling dcc_add 3. Add DCC Solution Dropwise cooling->dcc_add reaction 4. Stir Overnight at Room Temp. dcc_add->reaction filtration 5. Filter off DCU Byproduct reaction->filtration wash_acid 6. Wash with 1M HCl filtration->wash_acid wash_bicarb 7. Wash with Sat. NaHCO₃ wash_acid->wash_bicarb wash_brine 8. Wash with Brine wash_bicarb->wash_brine drying 9. Dry Organic Layer (MgSO₄) wash_brine->drying evaporation 10. Evaporate Solvent drying->evaporation chromatography 11. Purify by Column Chromatography evaporation->chromatography analysis 12. Characterize Product (NMR, MS) chromatography->analysis

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Reaction Setup

  • To a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-chlorobenzoic acid (2.35 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous dichloromethane (DCM, 80 mL) to the flask and stir until the acid dissolves.

  • To the solution, add tert-butanol (1.43 mL, 1.11 g, 15.0 mmol, 1.5 equiv) followed by 4-(dimethylamino)pyridine (DMAP) (122 mg, 1.0 mmol, 0.1 equiv).

    • Causality Note: Using a slight excess of the alcohol helps to drive the reaction to completion. DMAP is the catalyst that accelerates the esterification.

Reaction Execution 4. Cool the flask in an ice-water bath with stirring for 15 minutes. The solution should reach approximately 0 °C. 5. In a separate 100 mL beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. 6. Transfer the DCC solution to a dropping funnel and add it dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate (DCU) will begin to form almost immediately.

  • Causality Note: A slow, cooled addition is crucial to control the exothermic reaction and minimize potential side reactions. A slight excess of DCC ensures all the carboxylic acid is activated.
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (approximately 16-18 hours).
  • Monitor the reaction progress using TLC (e.g., 20% ethyl acetate in hexanes). The starting acid should have a low Rf, while the product ester will be higher.

Work-up and Purification 9. Once the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated N,N'-dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM (2 x 15 mL). 10. Combine the filtrates and transfer them to a 250 mL separatory funnel. 11. Wash the organic layer sequentially with:

  • 1 M HCl (2 x 40 mL) - This step removes the basic DMAP catalyst.
  • Saturated NaHCO₃ solution (2 x 40 mL) - This removes any unreacted carboxylic acid.
  • Brine (1 x 40 mL) - This helps to break any emulsions and begins the drying process.
  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or waxy solid.
  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% diethyl ether in hexanes.
  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white solid or colorless oil.

Product Characterization

The identity and purity of the final compound should be confirmed by analytical methods.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 7.80 (d, 1H, Ar-H), 7.55 (dd, 1H, Ar-H), 7.30 (d, 1H, Ar-H), 1.60 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ≈ 163.5, 135.0, 133.8, 132.5, 131.0, 129.0, 119.5, 82.5, 28.1.

  • Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺ and [M+Na]⁺ to confirm the molecular weight (291.57 g/mol ).[18][19][20]

Expected Yield: 75-85%

References

  • Cole-Parmer, N,N'-Dicyclohexylcarbodiimide, 99% Safety Data Sheet. URL: [Link][11]

  • Penta Chemicals, tert-Butanol Safety Data Sheet. URL: [Link][7]

  • Carl ROTH, N,N'-Dicyclohexylcarbodiimide Safety Data Sheet. URL: [Link][13]

  • Carl ROTH, tert-Butanol Safety Data Sheet. URL: [Link][10]

  • Capot Chemical, MSDS of 4-Dimethylaminopyridine (DMAP). URL: [Link][21]

  • PubChem, 5-Bromo-2-chlorobenzoic acid. URL: [Link][5]

  • Scribd, Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. URL: [Link][22]

  • Organic Chemistry Portal, Steglich Esterification. URL: [Link][1]

  • Google Patents, CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid. URL: [23]

  • Pharmaffiliates, this compound. URL: [Link][20]

Sources

Strategic Use of tert-Butyl 5-bromo-2-chlorobenzoate in the Synthesis of Advanced Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Modern agrochemical design increasingly relies on the synthesis of structurally complex molecules to achieve high efficacy and selectivity. Halogenated aromatic compounds are pivotal building blocks, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation. This guide details the strategic application of tert-butyl 5-bromo-2-chlorobenzoate, a key intermediate whose unique substitution pattern allows for selective, sequential cross-coupling reactions. We provide in-depth protocols, mechanistic insights, and a discussion of its role in constructing advanced molecular scaffolds relevant to the development of next-generation herbicides, fungicides, and insecticides.

Introduction: The Strategic Importance of Bifunctional Building Blocks

The quest for novel agrochemicals with improved safety profiles and targeted modes of action necessitates sophisticated synthetic strategies. Bifunctional aromatic building blocks, such as this compound (CAS No: 503555-23-5), are instrumental in this endeavor.[1][2] The molecule's design is inherently strategic for several reasons:

  • Differential Reactivity: The presence of both a bromine and a chlorine atom on the benzene ring allows for selective functionalization. In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[3][4] This enables a chemist to perform a reaction at the C-Br position while leaving the C-Cl position intact for a subsequent, different coupling reaction.

  • Carboxylic Acid Protection: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. This is critical because a free carboxylic acid contains an acidic proton that can interfere with many organometallic catalysts and reagents (e.g., Grignard or organolithium reagents). It also prevents the carboxylate from acting as a competing nucleophile. The tert-butyl group is stable under basic and neutral conditions typically used for cross-coupling but can be readily removed under acidic conditions post-synthesis.[5]

  • Structural Relevance: The 2,5-dihalo-substituted benzoic acid core is a common motif in a variety of biologically active molecules, including both pharmaceuticals and agrochemicals.[6][7] For instance, the parent compound, 5-bromo-2-chlorobenzoic acid, is a key starting material for hypoglycemic drugs and is utilized in the synthesis of herbicides and insecticides.[6][8][9]

This application note will focus on a core, field-proven workflow: the selective Suzuki-Miyaura cross-coupling of this compound with a heterocyclic boronic acid, a common step in the assembly of complex agrochemical candidates.[3][10]

Core Application: Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[3][11] Our focus protocol demonstrates the selective coupling at the C-Br bond of this compound.

Workflow Overview

The overall synthetic strategy involves coupling the bifunctional aryl halide with a generic heterocyclic boronic acid to create a biaryl structure, a common scaffold in agrochemicals. This intermediate retains the C-Cl bond for further diversification and the tert-butyl ester for later deprotection.

G cluster_0 Synthetic Workflow A tert-Butyl 5-bromo- 2-chlorobenzoate C Selective Suzuki-Miyaura Cross-Coupling A->C B Heterocyclic Boronic Acid B->C D Advanced Intermediate (tert-Butyl 2-chloro-5-(heterocyclyl)benzoate) C->D Forms C-C bond at C-Br position E Further Functionalization (e.g., at C-Cl bond) D->E F Deprotection (Acid Hydrolysis) D->F G Final Agrochemical Scaffold E->G F->G

Caption: Strategic workflow for agrochemical synthesis.

Mechanistic Considerations: The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-Br), forming a Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate this step.[12]

  • Transmetalation: The boronic acid, activated by a base (e.g., carbonate or phosphate), transfers its organic group to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

G cluster_reactants Reactants & Products A Pd(0)L₂ Active Catalyst B Ar-Pd(II)(Br)L₂ Oxidative Addition Complex A->B Oxidative Addition (+ Ar-Br) C Ar-Pd(II)(OR)L₂ Metathesis Complex B->C Metathesis (+ Base, - HBr) D Ar-Pd(II)(Ar')L₂ Transmetalation Complex C->D Transmetalation (+ Ar'-B(OH)₂) D->A Reductive Elimination (- Ar-Ar') Product Coupled Product (Ar-Ar') D->Product ArBr tert-Butyl 5-bromo- 2-chlorobenzoate (Ar-Br) ArBr->B ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->C

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.[14][15]

Protocol 3.1: Synthesis of tert-Butyl 2-chloro-5-(pyridin-3-yl)benzoate

This protocol details the selective coupling of this compound with 3-pyridylboronic acid. Pyridine moieties are common in agrochemicals, making this a relevant example.

Materials & Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Mass/Volume
This compound503555-23-5291.575.01.46 g
3-Pyridylboronic Acid1692-25-7122.926.0 (1.2 eq)738 mg
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.15 (3 mol%)173 mg
Potassium Carbonate (K₂CO₃)584-08-7138.2115.0 (3.0 eq)2.07 g
1,4-Dioxane123-91-188.11-25 mL
Water7732-18-518.02-5 mL

Procedure:

  • Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.46 g, 5.0 mmol), 3-pyridylboronic acid (738 mg, 6.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol), to the flask.

  • Solvent Addition & Degassing: Add 1,4-dioxane (25 mL) and water (5 mL). Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure tert-butyl 2-chloro-5-(pyridin-3-yl)benzoate.

    • Expected Outcome: A white to off-white solid. Yields typically range from 75-90%.

Protocol 3.2: Deprotection to form 2-Chloro-5-(pyridin-3-yl)benzoic Acid

This protocol describes the removal of the tert-butyl group to yield the free carboxylic acid, a common final step before forming an amide or ester bond in a subsequent reaction.

Procedure:

  • Dissolution: Dissolve the purified product from Protocol 3.1 (e.g., 1.0 g) in dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5 mL) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Solvent Removal: Remove the DCM and excess TFA under reduced pressure.

  • Precipitation: Add diethyl ether to the residue to precipitate the product as a solid.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety and Handling

  • This compound & 5-Bromo-2-chlorobenzoic Acid: These compounds are irritants. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[15] Avoid breathing dust and ensure handling in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles.[14]

  • Palladium Catalysts: Palladium compounds can be toxic and are potent sensitizers. Avoid inhalation and skin contact.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

Conclusion

This compound is a highly valuable and strategically designed intermediate for modern agrochemical synthesis. Its differential halide reactivity, combined with the robust tert-butyl protecting group, enables chemists to perform selective, sequential cross-coupling reactions to build complex molecular architectures with precision and control. The protocols and insights provided herein offer a solid foundation for researchers aiming to leverage this versatile building block in their discovery and development programs.

References

  • Google Patents. CN102311424A - Method for synthesizing chlorantraniliprole key intermediate.
  • Patsnap. Preparation method of chlorantraniliprole and intermediate thereof. Available from: [Link]

  • TREA. PROCESS FOR PREPARING CHLORANTRANILIPROLE. Available from: [Link]

  • Ruiz-Castillo, P. & Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]

  • Pharmaffiliates. CAS No : 503555-23-5 | Product Name : this compound. Available from: [Link]

  • Glindia. 5-Bromo-2-Chlorobenzoic Acid. Available from: [Link]

  • Alichem. SAFETY DATA SHEET: 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]

  • Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to synthesizing tert-Butyl 5-bromo-2-chlorobenzoate, a key intermediate in drug development.

Primary Synthesis Pathways

The most prevalent method for synthesizing this compound is the esterification of 5-bromo-2-chlorobenzoic acid with tert-butanol. The bulky nature of the tert-butyl group presents steric hindrance, often requiring specific activation methods to achieve high yields. Below are three common approaches.

  • Direct Acid-Catalyzed Esterification : This classic method involves reacting the carboxylic acid with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid.[1] The reaction is reversible, and water must be removed to drive the equilibrium towards the product.

  • Acyl Chloride Intermediate Formation : A highly reliable method involves converting the carboxylic acid to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with tert-butanol, often in the presence of a non-nucleophilic base, to yield the desired ester.

  • Coupling Agent-Mediated Esterification : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating nucleophilic attack by tert-butanol.[5][6] This method is performed under mild conditions but requires careful removal of the dicyclohexylurea (DCU) byproduct.

Synthesis_Workflow cluster_start Starting Material cluster_methods Esterification Methods cluster_end Product & Purification Start 5-Bromo-2-chlorobenzoic Acid + tert-Butanol A Method A: Acid Catalyst (H₂SO₄) Start->A Select Method B Method B: Acyl Chloride Formation (SOCl₂) Start->B Select Method C Method C: Coupling Agent (DCC) Start->C Select Method Product Crude tert-Butyl 5-bromo-2-chlorobenzoate A->Product B->Product C->Product Purify Purification (Recrystallization or Chromatography) Product->Purify Workup Final Pure Product Purify->Final

Caption: General workflows for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you navigate common synthetic hurdles.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix it?

Low yield is the most common issue, often stemming from incomplete reactions, side reactions, or losses during workup and purification.

  • Incomplete Reaction : The steric hindrance of the tert-butyl group can lead to slow reaction kinetics.

    • Solution : For acid-catalyzed methods, ensure anhydrous conditions and consider using a Dean-Stark apparatus to remove the water byproduct, which drives the reaction equilibrium forward.[7] For acyl chloride or DCC-mediated routes, confirm the activity of your reagents. Extending the reaction time or moderately increasing the temperature can also improve conversion. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Side Reactions :

    • Dehydration of tert-Butanol : Under strongly acidic and high-temperature conditions, tert-butanol can dehydrate to form isobutylene. This consumes the alcohol and introduces water into the system, hindering esterification.

    • Hydrolysis of Product : The tert-butyl ester is susceptible to hydrolysis back to the carboxylic acid, especially during aqueous workup if acidic or basic conditions are not carefully controlled.[1] Ensure the workup is performed with mild solutions and at low temperatures.

  • Purification Losses : The product can be lost during recrystallization if the solvent system is not optimal or during column chromatography if the compound streaks on the silica gel.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Unreacted_SM Significant Starting Material Remains? Check_Completion->Unreacted_SM Incomplete Workup_Issue Investigate Workup & Purification Check_Completion->Workup_Issue Complete Increase_Time Action: - Increase reaction time/temp - Use Dean-Stark (if applicable) - Check reagent quality Unreacted_SM->Increase_Time Yes Check_Side_Rxns Action: - Lower reaction temperature - Use milder acid catalyst - Check for isobutylene odor Unreacted_SM->Check_Side_Rxns No Optimize_Purification Action: - Optimize recrystallization solvent - Check for product hydrolysis - Adjust column chromatography conditions Workup_Issue->Optimize_Purification Success Yield Improved Increase_Time->Success Check_Side_Rxns->Success Optimize_Purification->Success

Caption: Decision tree for troubleshooting low product yield.

Q2: I'm observing a significant amount of unreacted 5-bromo-2-chlorobenzoic acid. What should I do?

This indicates that the activation of the carboxylic acid or the nucleophilic attack by tert-butanol is inefficient.

  • For Acid-Catalyzed Reactions : The equilibrium is likely not being sufficiently pushed towards the products.

    • Solution : Use a larger excess of tert-butanol and ensure efficient water removal. Check that your acid catalyst has not been deactivated by moisture.

  • For Acyl Chloride Method : The conversion to the acyl chloride may be incomplete, or the subsequent esterification is failing.

    • Solution : Ensure your thionyl chloride or oxalyl chloride is fresh. A small amount of a catalyst like N,N-dimethylformamide (DMF) can accelerate the formation of the acyl chloride.[2] For the esterification step, ensure the base used (e.g., pyridine, triethylamine) is dry and added correctly to scavenge the HCl byproduct.

  • For DCC Coupling : The DCC may be old or degraded.

    • Solution : Use fresh DCC. Ensure anhydrous conditions, as water will react with DCC and the activated intermediate. The reaction can also be sluggish; allow for sufficient reaction time (often 12-24 hours).

Q3: What are the common impurities, and how can I minimize them?

Impurity profiles can be complex, originating from the starting materials or side reactions.

Impurity SourceCommon ImpuritiesMinimization & Removal Strategy
Starting Material Isomeric bromochlorobenzoic acids (e.g., 4-bromo-2-chlorobenzoic acid)[8][9]Source high-purity 5-bromo-2-chlorobenzoic acid. If synthesizing it, use selective bromination methods to avoid isomer formation.[9] These isomers are often difficult to remove from the final product.
DCC Coupling N,N'-Dicyclohexylurea (DCU)DCU is poorly soluble in many organic solvents like dichloromethane or diethyl ether. After the reaction, filter the crude mixture to remove the precipitated DCU. A second filtration after concentration may be necessary.[6]
Acyl Chloride Method Anhydride of 5-bromo-2-chlorobenzoic acidThis can form if the acyl chloride reacts with unreacted carboxylic acid. Ensure a slight excess of the chlorinating agent is used for full conversion. The anhydride will likely be hydrolyzed or react during workup.
Hydrolysis 5-bromo-2-chlorobenzoic acidAvoid prolonged exposure to acidic or basic aqueous solutions during workup. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine, and dry thoroughly.

Q4: The reaction is very slow or appears to have stalled. What are the potential causes?

A stalled reaction points to issues with catalysis, reagent concentration, or reaction conditions.

  • Catalyst Deactivation : In acid-catalyzed reactions, any water present will compete with the alcohol, effectively poisoning the catalyst. For coupling agents like DCC, moisture is also detrimental.

  • Poor Solubility/Mixing : If the starting carboxylic acid is not fully dissolved in the reaction solvent, the reaction becomes mass-transfer limited. Ensure adequate stirring and choose a solvent in which all reactants are reasonably soluble at the reaction temperature.

  • Phase Transfer Issues : In some biphasic systems, the reactants may struggle to interact. While less common for this specific esterification, the use of a phase-transfer catalyst (PTC) can dramatically accelerate reactions between two immiscible phases by carrying a reactant from one phase to the other.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 5-bromo-2-chlorobenzoic acid starting material?

The most common route is the direct bromination of 2-chlorobenzoic acid.[12] Key to this reaction is controlling the regioselectivity to favor bromination at the 5-position. Using N-bromosuccinimide (NBS) in concentrated sulfuric acid is a frequently cited method.[9][12] Adding an inhibitor like sodium sulfide can help suppress the formation of the undesired 4-bromo isomer.[9]

Q2: Can I use a different alcohol, like methanol or ethanol, instead of tert-butanol?

Yes, but the resulting ester would be a methyl or ethyl ester, not the tert-butyl ester. These smaller, less hindered alcohols react more readily. However, the tert-butyl ester is often specifically required because the tert-butyl group can be removed under relatively mild acidic conditions to regenerate the carboxylic acid. This makes it an excellent protecting group. Methyl and ethyl esters are much more stable and require harsher conditions (e.g., strong acid or base with heat) for hydrolysis.[13][14]

Q3: What is a phase-transfer catalyst (PTC) and how does it work?

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[10] They are typically quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or crown ethers. The PTC's lipophilic cation pairs with the reactant's anion (e.g., a carboxylate), pulling it from an aqueous or solid phase into the organic phase to react.[11] While not standard for this specific esterification, PTCs are a powerful green chemistry tool for many other syntheses, reducing the need for harsh organic solvents.[11][15]

PTC_Mechanism cluster_phases Biphasic System cluster_organic Aqueous Phase Aqueous Phase Organic Phase Organic Phase RCOO_Na R-COO⁻ Na⁺ (Reactant A) Ion_Pair [Q⁺ R-COO⁻] (Lipophilic Ion Pair) Q_X Q⁺X⁻ (PTC) R_X R'-X (Reactant B) Q_X->R_X Phase Transfer Product R-COOR' + NaX Ion_Pair->Product Reaction in Organic Phase

Caption: Mechanism of a phase-transfer catalyst (PTC).

Q4: What are the critical safety precautions for this synthesis?

  • Corrosive Reagents : Thionyl chloride (SOCl₂) and strong acids like H₂SO₄ are highly corrosive and react violently with water. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][4]

  • Brominating Agents : Reagents like bromine and NBS are toxic and corrosive. Avoid inhalation and skin contact.

  • Pressure Build-up : When using SOCl₂, gaseous byproducts (SO₂ and HCl) are formed. Ensure the reaction vessel is not sealed to avoid dangerous pressure build-up.

References

  • Effect of Phase-Transfer Catalyst on Stereochemistry of tert-Butyl-3-aryl(alkyl)-Substituted Glycidates.
  • Phase transfer catalysis in the tert-butyloxycarbonylation of alcohols, phenols, enols, and thiols with di-tert-butyl dicarbon
  • tert-Butyl 3-bromo-5-chlorobenzo
  • tert-Butyl 5-bromo-2-chlorobenzo
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry.
  • Preparation Method of 5-Bromo-2-Chlorobenzoic Acid. Scribd.
  • Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.
  • PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Journal For Basic Sciences.
  • A New Effective Phase Transfer C
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
  • 5-Bromo-2-chlorobenzoic acid synthesis. ChemicalBook.
  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane.
  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol.
  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed.
  • Dicyclohexylcarbodiimide – Knowledge and References. Taylor & Francis Online.
  • This compound.
  • What is the suitable method to protect benzoic acid using tert-butyl alcohol?.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • 5-Bromo-2-Chlorobenzoic Acid. Glindia.
  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Synthetic method of dicyclohexylcarbodiimide compound.
  • Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. Scribd.

Sources

Technical Support Center: Purification of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of tert-Butyl 5-bromo-2-chlorobenzoate (CAS No: 503555-23-5)[1]. This document is intended for researchers, chemists, and drug development professionals who are synthesizing this intermediate and require robust, field-proven methods for its purification. Here, we address common issues encountered during post-reaction workup and provide detailed protocols to achieve high purity.

Troubleshooting Guide & Common Scenarios

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the purification of your crude reaction mixture.

Question 1: My TLC analysis of the crude product shows a significant amount of a baseline spot that stains with an acid indicator. How do I remove the unreacted 5-bromo-2-chlorobenzoic acid?

Answer:

This is a very common issue, as esterification reactions rarely proceed to 100% completion. The baseline spot on your TLC plate is the unreacted starting material, 5-bromo-2-chlorobenzoic acid, which is significantly more polar than the desired ester product.

Root Cause Analysis: The carboxylic acid functional group makes this impurity acidic. This property can be exploited for a simple and effective separation using a liquid-liquid extraction workup.

Recommended Solution: Aqueous Base Wash

Aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is used to deprotonate the acidic starting material, converting it into its corresponding sodium salt. This salt is highly soluble in the aqueous phase and will be partitioned away from the organic layer containing your desired, non-acidic tert-butyl ester product.

Step-by-Step Protocol:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release the pressure from the CO₂ gas that evolves during neutralization.

  • Allow the layers to separate. The top layer will be the organic phase (containing the product), and the bottom will be the aqueous phase (containing the carboxylate salt)[2].

  • Drain the lower aqueous layer.

  • Repeat the wash (steps 3-6) one more time to ensure complete removal of the acid.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester, now free of acidic impurities.

Question 2: My crude product is an oil, and TLC shows multiple spots close to the product spot. How can I separate these byproducts?

Answer:

The presence of multiple, closely-eluting spots on TLC indicates byproducts with polarities similar to your target compound. These are often related structures, such as isomers or products from side reactions. The most effective technique for separating such mixtures is flash column chromatography.

Root Cause Analysis: The synthesis of tert-butyl esters, especially when using reagents like di-tert-butyl dicarbonate ((Boc)₂O), can generate byproducts such as tert-butanol and symmetrical carbonates[3][4]. Isomeric impurities like 4-bromo-2-chlorobenzoic acid derivatives can also arise from the synthesis of the starting material[5][6]. These compounds often have similar polarities, making simple extraction or recrystallization ineffective.

Recommended Solution: Flash Column Chromatography

Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent system) to separate compounds based on their differential adsorption to the silica. By carefully selecting the solvent system, you can achieve excellent separation of the desired product from closely related impurities[7][8].

Step-by-Step Protocol:

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system that provides good separation between your product and the impurities. A good target Rf (retention factor) for the product is between 0.25 and 0.35.

    • Common starting solvent systems for compounds of this type are mixtures of ethyl acetate and a nonpolar solvent like hexanes or petroleum ether[9]. Start with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material you need to purify.

    • Pack the column with silica gel (particle size 40-63 µm is standard) as a slurry in the initial, low-polarity eluent[8].

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.

  • Elution:

    • Begin eluting the column with the selected solvent system. You can use either an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution[8].

    • Apply gentle positive pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches (5 cm) per minute.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (40-63 µm)Standard for flash chromatography, providing good resolution and flow characteristics[8].
Mobile Phase Ethyl Acetate / HexanesOffers a good polarity range for separating moderately polar organic compounds[9].
Target Rf 0.25 - 0.35Optimizes separation and minimizes elution time and solvent usage.
Question 3: After workup, my product is a waxy solid or a thick oil, but the literature reports a solid. How can I induce crystallization?

Answer:

Obtaining an amorphous solid or oil when a crystalline solid is expected often points to the presence of residual solvents or minor impurities that inhibit the formation of a crystal lattice. Recrystallization is the ideal technique to both purify the compound further and obtain the desired crystalline form.

Recommended Solution: Recrystallization

This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out, leaving impurities behind in the solvent.

Step-by-Step Protocol:

  • Solvent Selection: The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Test small amounts of your product in various solvents (e.g., hexanes, heptane, isopropanol, ethanol).

    • A good single solvent will dissolve the compound when heated to boiling but will result in crystal formation upon cooling.

    • If a single solvent is not ideal, a solvent pair (one in which the compound is soluble, and one in which it is not) can be used, such as ethanol/water or dichloromethane/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Inducing Crystallization (If needed): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of the pure product.

  • Further Cooling: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying your crude this compound.

Purification_Workflow start Crude Reaction Mixture tlc TLC Analysis of Crude start->tlc acid_wash Aqueous Bicarbonate Wash tlc->acid_wash  Acidic Impurity Present? (Baseline Spot) [Yes] column Flash Column Chromatography (e.g., EtOAc/Hexanes) tlc->column  Multiple Impurities Present? [Yes] oily_product Product is an Oil / Waxy Solid? tlc->oily_product  [No Impurities, but not crystalline] acid_wash->column Multiple Impurities Still Present acid_wash->oily_product  Product is Oily/Waxy After Wash check_purity Check Purity (TLC, NMR, MP) column->check_purity  Product is Solid & Appears Pure column->oily_product  Product is an Oil After Column recrystallize Recrystallization (e.g., from Heptane or Ethanol) recrystallize->check_purity end_product Pure Crystalline Product check_purity->column  Still Impure check_purity->end_product  Purity Confirmed oily_product->recrystallize  [Yes] oily_product->check_purity  [No, product is solid]

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

  • Q1: What are the expected physical properties of pure this compound?

    • Appearance: Typically a white to off-white solid.

    • Molecular Weight: 291.57 g/mol [1][10].

    • Storage: Should be stored in a refrigerator at 2-8°C[11].

  • Q2: What are the major potential impurities from a synthesis using 5-bromo-2-chlorobenzoic acid and di-tert-butyl dicarbonate ((Boc)₂O)?

    • Unreacted Starting Material: 5-bromo-2-chlorobenzoic acid (m.p. 154-156 °C).

    • Reagent-derived Byproducts: Tert-butanol and CO₂ (volatile), and potentially tert-butyl carbonate derivatives[3][4][12].

    • Isomeric Impurities: Depending on the purity of the starting acid, impurities such as 4-bromo-2-chlorobenzoic acid could carry through to the final product[6].

  • Q3: Can I use other basic solutions, like sodium hydroxide (NaOH), for the aqueous wash?

    • It is strongly advised not to use strong bases like NaOH or KOH. These can easily hydrolyze your desired tert-butyl ester product back to the starting carboxylic acid, especially with vigorous shaking or extended contact time, which would significantly lower your yield[13]. A weak base like sodium bicarbonate is much safer and sufficiently strong to neutralize the acidic impurity.

References

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. Vertex AI Search.
  • Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. Vertex AI Search.
  • The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Str
  • Preparation of tert-butyl esters of aliphatic carboxylic acids.
  • This compound | 503555-23-5 | DVA55523 - Biosynth. Vertex AI Search.
  • 503555-23-5 | tert-Butyl 5-bromo-2-chlorobenzo
  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate.
  • CAS No : 503555-23-5 | Product Name : this compound.
  • Mild and Efficient Method for Preparation of tert-Butyl Esters. Thieme Chemistry.
  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Scribd.
  • The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Successful Flash Chrom
  • TLC separation of benzoic esters in pharmaceutical products.
  • Di-tert-butyl dicarbonate: a versatile carboxyl
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub.
  • 5-Bromo-2-chlorobenzoic acid | CAS#:21739-92-4. Chemsrc.
  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Esterification: Reflux, Isolation and Purific
  • Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Buy tert-Butyl 3-bromo-5-chlorobenzo
  • Ester synthesis by esterific
  • Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Purification of Organic Compounds by Flash Column Chrom
  • Thin–layer Chrom
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.

Sources

Technical Support Center: Optimization of tert-Butyl 5-bromo-2-chlorobenzoate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of tert-Butyl 5-bromo-2-chlorobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are working with this key chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance reaction efficiency and yield.

Section 1: Understanding the Reaction: Mechanism & Key Challenges

The formation of this compound typically involves the esterification of 5-bromo-2-chlorobenzoic acid. Direct esterification using tert-butanol is often inefficient due to significant steric hindrance from both the bulky tert-butyl group and the ortho-chloro substituent on the benzoic acid.

A more effective and widely used method is the acid-catalyzed addition of isobutylene to the carboxylic acid. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then attacked by the carboxylate nucleophile. Understanding this mechanism is critical for troubleshooting, as the stability and reactivity of this carbocation intermediate govern both the reaction rate and the formation of potential byproducts.

Esterification_Mechanism Acid 5-Bromo-2-chlorobenzoic Acid Product This compound Acid->Product Nucleophilic Attack Isobutylene Isobutylene Carbocation tert-Butyl Carbocation (Stable Intermediate) Isobutylene->Carbocation Protonation H_plus H⁺ (Catalyst) Carbocation->Product Byproduct Dimerization/ Polymerization Carbocation->Byproduct Side Reaction

Caption: Acid-catalyzed formation of the tert-butyl ester via a stable carbocation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and industrially scalable method is the reaction of 5-bromo-2-chlorobenzoic acid with an excess of isobutylene gas in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA). This approach avoids the unfavorable equilibrium and steric issues associated with using tert-butanol directly[1].

Q2: How do the electron-withdrawing groups (-Cl and -Br) on the aromatic ring affect the reaction?

Electron-withdrawing groups, like chlorine and bromine, increase the acidity of the carboxylic acid. This can make the carbonyl carbon more electrophilic and potentially increase the rate of the forward reaction in some esterification types[2]. In the isobutylene method, this increased acidity ensures the carboxylic acid is readily deprotonated to act as an effective nucleophile towards the tert-butyl carbocation.

Q3: What are the best analytical methods for monitoring reaction completion?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS)[3].

  • TLC: A simple and rapid method. The product ester is significantly less polar than the starting carboxylic acid. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The disappearance of the polar acid spot (which often streaks) and the appearance of a new, higher Rf spot indicates product formation.

  • GC/MS: Provides more quantitative information on the conversion of the starting material to the product and can help identify volatile byproducts[3].

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q: My reaction is slow, or the conversion has stalled. What are the primary causes and solutions?

This is the most common issue and can be attributed to several factors:

  • Cause 1: Insufficient Catalyst Activity or Concentration.

    • Explanation: The formation of the tert-butyl carbocation is the rate-limiting step and requires a strong acid catalyst. The catalyst may be of poor quality, or the concentration may be too low.

    • Solution:

      • Ensure the use of a fresh, anhydrous strong acid catalyst like concentrated H₂SO₄ or anhydrous PTSA.

      • Increase the catalyst loading incrementally. Typical loadings range from 5 to 20 mol% relative to the carboxylic acid.

      • For substrates that are sensitive to very strong acids, consider using a milder Lewis acid catalyst, though this may require higher temperatures or longer reaction times[4].

  • Cause 2: Low Reaction Temperature.

    • Explanation: Like most chemical reactions, the rate of esterification is temperature-dependent. Running the reaction at sub-optimal temperatures will significantly slow down the rate.

    • Solution:

      • Gently warm the reaction mixture. For reactions in solvents like dichloromethane (DCM), a gentle reflux may be appropriate.

      • Be cautious with increasing temperature, as it can also promote side reactions, particularly the polymerization of isobutylene[5]. A temperature range of 25-40°C is a good starting point.

  • Cause 3: Inefficient Isobutylene Delivery.

    • Explanation: The reaction requires a sufficient concentration of dissolved isobutylene. If the gas is bubbled through the solution too quickly or if the vessel is not properly sealed, the isobutylene will escape before it can react.

    • Solution:

      • Use a sealed reaction vessel (e.g., a pressure-rated flask or a Parr reactor for larger scales) to maintain a positive pressure of isobutylene.

      • Ensure vigorous stirring to maximize the gas-liquid surface area and promote dissolution.

      • Use a gas dispersion tube (sparger) to create fine bubbles, which dissolve more efficiently than large ones.

Q: My reaction mixture shows a low yield and the presence of significant byproducts. How can I improve selectivity?

  • Cause 1: Dimerization or Polymerization of Isobutylene.

    • Explanation: The tert-butyl carbocation intermediate can be attacked by another molecule of isobutylene instead of the carboxylic acid. This process, favored by high temperatures and high acid concentrations, leads to the formation of diisobutylene and other oligomers.

    • Solution:

      • Maintain the lowest effective reaction temperature.

      • Add the isobutylene slowly and steadily rather than all at once.

      • Avoid excessively high concentrations of the acid catalyst.

  • Cause 2: Water in the Reaction Mixture.

    • Explanation: Water can compete with the carboxylic acid in attacking the tert-butyl carbocation, leading to the formation of tert-butanol. It can also dilute the acid catalyst, reducing its effectiveness[6].

    • Solution:

      • Use anhydrous solvents and reagents. Ensure the starting carboxylic acid is thoroughly dried.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

Section 4: Experimental Protocols & Workflow

Optimized Experimental Workflow

Workflow Setup 1. Reaction Setup (Anhydrous Conditions) Reagents 2. Add Acid & Catalyst (e.g., DCM, H₂SO₄) Setup->Reagents Isobutylene 3. Introduce Isobutylene (Controlled Flow/Pressure) Reagents->Isobutylene Monitor 4. Reaction Monitoring (TLC / GC-MS) Isobutylene->Monitor Monitor->Isobutylene Add more if needed Quench 5. Workup: Quench (e.g., NaHCO₃ solution) Monitor->Quench Upon Completion Extract 6. Extraction (e.g., Ethyl Acetate) Quench->Extract Purify 7. Purification (Column Chromatography) Extract->Purify

Caption: General workflow for tert-Butyl ester formation using isobutylene.

Protocol 1: Synthesis of this compound

Materials:

  • 5-bromo-2-chlorobenzoic acid (1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 5-10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)

  • Isobutylene gas

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter, add 5-bromo-2-chlorobenzoic acid.

  • Dissolution: Add anhydrous DCM and stir to dissolve the acid completely. Cool the flask in an ice-water bath.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring solution.

  • Reaction: While maintaining cooling and vigorous stirring, bubble isobutylene gas through the solution at a moderate rate for 2-4 hours. Alternatively, if using a sealed vessel, charge it with isobutylene to a pressure of 20-30 psi.

  • Monitoring: After the initial addition, allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by TLC (9:1 Hexane:Ethyl Acetate) until the starting acid is consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.

Section 5: Data Summary

The following table summarizes key parameters and their impact on the reaction. Absolute yields are highly substrate and scale-dependent.

ParameterConditionEffect on Reaction TimePotential Issues & RemarksSource(s)
Catalyst Conc. H₂SO₄FastStrong acid, can promote polymerization if not controlled.[1]
p-Toluenesulfonic acid (PTSA)Moderate to FastSolid, easier to handle. Must be anhydrous.[1]
Lewis Acids (e.g., ZnBr₂)SlowMilder conditions, may be useful for sensitive substrates but often requires heat.[4]
Temperature 0 - 10 °CSlowMinimizes isobutylene polymerization, good for initial addition.[5]
20 - 25 °C (Room Temp)ModerateGood balance between reaction rate and selectivity.[6]
> 40 °C (Reflux in DCM)FastSignificantly increases rate but poses a high risk of byproduct formation.[5]
Solvent Dichloromethane (DCM)GoodGood solubility for starting material, easy to remove.[6]
Dioxane / THFGoodCan help solubilize reagents, but must be anhydrous.[7]
Neat (No Solvent)VariablePossible for some substrates, but can lead to a thick mixture and poor stirring.[8]

References

  • Benchchem. Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Jiangsu Sunlight Pharmaceutical Chemical Material Co Ltd. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • ChemicalBook. 5-Bromo-2-chlorobenzoic acid synthesis.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid.
  • Benchchem.
  • Google Patents.
  • Google Patents. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Organic Syntheses. Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin.
  • Benchchem. Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid.
  • ResearchGate. Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid.
  • ResearchGate. What is the suitable method to protect benzoic acid using tert-butyl alcohol?.
  • International Journal of Scientific & Technology Research.

Sources

Technical Support Center: Troubleshooting the Deprotection of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the deprotection of tert-butyl 5-bromo-2-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this specific chemical transformation. As your dedicated application scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

The removal of a tert-butyl ester is a common step in multi-step synthesis, yet the specific substrate, this compound, presents a unique set of challenges due to the electronic properties of the halogen substituents on the aromatic ring. This guide will provide a structured approach to tackling these challenges in a question-and-answer format, supplemented with detailed protocols and mechanistic insights.

Frequently Asked Questions & Troubleshooting Guide

Here, we address common issues encountered during the deprotection of this compound, with a focus on the widely used trifluoroacetic acid (TFA) method.

Q1: My deprotection reaction is sluggish or incomplete, even after several hours. What are the likely causes and how can I resolve this?

A1: An incomplete reaction is one of the most frequent hurdles. The root cause often lies in the reduced reactivity of the ester carbonyl group. The chlorine and bromine atoms on the benzene ring are electron-withdrawing, which deactivates the ring and, by extension, the carbonyl oxygen, making it less susceptible to protonation by the acid catalyst.

Causality and Solutions:

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be hampered if used in insufficient quantities or if its concentration is too low. The reaction is acid-catalyzed, and a higher concentration of the protonated ester is needed to drive the reaction forward.

  • Low Reaction Temperature: Chemical reactions, including this deprotection, are generally slower at lower temperatures.

To address an incomplete reaction, consider the following strategies, starting with the mildest:

StrategyRationaleTypical Parameters
Increase Reaction Time Allows more time for the reaction to reach completion.Monitor by TLC or LC-MS every 2-4 hours until no starting material is observed.
Increase TFA Concentration Shifts the equilibrium towards the protonated intermediate, accelerating the reaction.Increase the TFA ratio in the solvent mixture (e.g., from 25% to 50% v/v in DCM).
Increase Temperature Provides the necessary activation energy to overcome the reaction barrier.Cautiously warm the reaction to 30-40 °C. Monitor closely for potential side reactions.
Q2: I've observed an unexpected byproduct in my crude reaction mixture. What could it be and how can I prevent its formation?

A2: The primary byproduct concern in TFA-mediated deprotection arises from the fate of the tert-butyl carbocation that is generated. This highly reactive intermediate can lead to unwanted side reactions.

Mechanism of Byproduct Formation:

The deprotection proceeds via the formation of a stable tert-butyl cation. This cation can follow two main pathways:

  • Elimination: It can lose a proton to form isobutylene gas.[1][2]

  • Reaction with Nucleophiles: It can be trapped by nucleophiles present in the reaction mixture. The most abundant nucleophile is the trifluoroacetate anion, leading to the formation of tert-butyl trifluoroacetate.[3]

The tert-butyl cation or the resulting tert-butyl trifluoroacetate can then act as an alkylating agent, especially if your reaction mixture contains other nucleophilic functional groups. However, with an electron-deficient aromatic ring like in 5-bromo-2-chlorobenzoate, Friedel-Crafts alkylation on the ring is unlikely.

The Role of Scavengers:

To prevent these side reactions, the inclusion of a "scavenger" is crucial. Scavengers are nucleophiles added to the reaction mixture to trap the tert-butyl cation more effectively than the substrate or other sensitive reagents.

ScavengerMechanism of ActionRecommended Concentration
Triisopropylsilane (TIS) Reduces the tert-butyl cation to isobutane.2.5–5% (v/v)
Water Reacts with the tert-butyl cation to form tert-butanol.2.5–5% (v/v)
Thioanisole Acts as a nucleophilic trap for the tert-butyl cation.5% (v/v)

A common and effective mixture is TFA/TIS/Water (95:2.5:2.5).[4]

Q3: After evaporating the TFA, I'm left with a sticky oil instead of the expected solid product, 5-bromo-2-chlorobenzoic acid. What's the issue and what is the correct work-up procedure?

A3: This is a common work-up issue. The crude product is often contaminated with residual TFA and byproducts like tert-butyl trifluoroacetate. A simple evaporation is often insufficient.

Recommended Work-up Protocol:

  • Remove Volatiles: After the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the dichloromethane and TFA.

  • Azeotropic Removal of TFA: To remove residual TFA, add a high-boiling, non-polar solvent like toluene and re-evaporate. Repeat this step 2-3 times.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water to remove any remaining water-soluble impurities. If the product is in the organic phase, you can then wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Precipitation/Crystallization: 5-bromo-2-chlorobenzoic acid is a solid. Precipitation from the reaction mixture by adding a non-polar solvent (e.g., hexanes or heptane) can be an effective purification step. Alternatively, recrystallization from a suitable solvent system will yield the pure product.

Q4: Are there alternative, milder methods to deprotect my tert-butyl ester if TFA is causing decomposition of other sensitive functional groups in my molecule?

A4: Yes, several other methods can be employed, offering different levels of selectivity and milder conditions.

  • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can selectively cleave tert-butyl esters, sometimes in the presence of other acid-labile groups like Boc protecting groups.[5]

  • Aqueous Phosphoric Acid: This offers an environmentally benign and mild option for deprotection of tert-butyl esters.[6]

  • Thermal Deprotection: Heating the compound, sometimes under vacuum, can induce thermolytic cleavage of the tert-butyl group as isobutylene. This method is reagent-free but requires the substrate to be thermally stable.

Mechanistic Insight & Process Visualization

A thorough understanding of the reaction mechanism is paramount for effective troubleshooting.

Mechanism of TFA-Mediated Deprotection

The deprotection of a tert-butyl ester with TFA follows an A-1 type mechanism.

  • Protonation: The carboxylic acid carbonyl oxygen is protonated by TFA, increasing the electrophilicity of the carbonyl carbon.

  • Carbocation Formation: The C-O bond cleaves heterolytically to release the highly stable tertiary carbocation and the carboxylic acid. This is the rate-determining step.

  • Fate of the Carbocation: The tert-butyl cation is then either deprotonated by a weak base (like the trifluoroacetate anion) to form isobutylene or trapped by a nucleophile/scavenger.

TFA Deprotection Mechanism cluster_main TFA-Mediated Deprotection of this compound Start This compound Protonated Protonated Ester Start->Protonated + TFA (H+) Product 5-bromo-2-chlorobenzoic Acid Protonated->Product - t-Bu+ Carbocation tert-Butyl Cation Protonated->Carbocation Isobutylene Isobutylene Carbocation->Isobutylene - H+ Trapped Trapped Byproduct (e.g., t-Bu-Scavenger) Carbocation->Trapped + Scavenger

Caption: Mechanism of TFA-mediated deprotection.

General Troubleshooting Workflow

When encountering an issue, a systematic approach is key. The following flowchart outlines a logical progression for troubleshooting common problems.

Troubleshooting Workflow Start Start Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Perform Work-up Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Analyze Analyze Crude Product (NMR, LC-MS) Workup->Analyze Pure Product Pure? Analyze->Pure Byproducts Byproducts Observed Analyze->Byproducts Impure Purify Purify Product (Crystallization, Chromatography) Pure->Purify No Success Successful Synthesis Pure->Success Yes Purify->Success Optimize Optimize Conditions: - Increase Time - Increase Temp - Increase [TFA] Incomplete->Optimize AddScavenger Add/Optimize Scavenger: - TIS - Water - Thioanisole Byproducts->AddScavenger Optimize->Monitor AddScavenger->Start Re-run Reaction

Caption: A systematic workflow for troubleshooting the deprotection reaction.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on your specific experimental observations.

Protocol 1: Standard TFA-Mediated Deprotection
  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M).

  • Addition of Reagents: To the stirred solution, add triisopropylsilane (TIS, 0.5 eq) and water (0.5 eq) as scavengers.

  • Initiation: Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene and re-concentrate to azeotropically remove residual TFA.

    • Dissolve the residue in ethyl acetate and wash with water (3x) and then brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford pure 5-bromo-2-chlorobenzoic acid.

Protocol 2: Deprotection for Incomplete Reactions
  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Addition of Reagents: Add TIS (0.5 eq).

  • Initiation: Add neat TFA (20-50 eq) to the reaction mixture.

  • Reaction Conditions: Stir at room temperature or warm gently to 30-40 °C.

  • Monitoring and Work-up: Follow steps 4-6 from Protocol 1.

This guide is intended to be a living document. As you perform these experiments, your own observations will be the most valuable data. Please do not hesitate to reach out to our technical support team with any further questions or to discuss your specific results.

References

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as an Effective Reagent for the Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. In Reagent Guides. Retrieved from [Link]

  • Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Available at: [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for tert-Butyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. We understand that even the most routine reactions can present challenges, and poor solubility of starting materials is a frequent and frustrating hurdle.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to not only offer solutions but also to provide the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not extensively published, we can infer its properties from its structure and data from the analogous carboxylic acid, 5-bromo-2-chlorobenzoic acid. 5-bromo-2-chlorobenzoic acid is sparingly soluble in water but demonstrates good solubility in organic solvents such as ethanol, methanol, and dichloromethane.[1] The presence of the bulky, non-polar tert-butyl ester group in your compound, this compound, will significantly decrease its aqueous solubility and enhance its solubility in a range of common organic solvents.

Based on its structure, you can expect good solubility in aprotic polar solvents like dimethylformamide (DMF) and tetrahydrofuran (THF), as well as in non-polar aromatic solvents like toluene. Solubility in ethereal solvents like 1,4-dioxane is also expected to be sufficient for many synthetic applications. For cross-coupling reactions, solvents like toluene and dioxane are common choices.[2][3]

Q2: I am setting up a Suzuki-Miyaura coupling reaction and my this compound is not fully dissolving in the reaction solvent. What should I do?

A2: This is a common issue, especially when working at higher concentrations. Here is a systematic approach to address this problem:

  • Solvent Selection: Ensure you are using an appropriate solvent. For Suzuki-Miyaura reactions, common choices include toluene, 1,4-dioxane, and THF, often in combination with an aqueous base solution.[4][5] If you are using a less polar solvent and observing poor solubility, consider switching to a more polar aprotic solvent like DMF, but be mindful that this can sometimes complicate product isolation.

  • Gentle Heating: Gently warming the reaction mixture can significantly increase the solubility of your starting material. A temperature of 50-60 °C is often sufficient to achieve dissolution before initiating the reaction by adding the palladium catalyst. Many Suzuki reactions are run at elevated temperatures (80-120 °C), so pre-dissolving with heat is a standard practice.[6]

  • Co-solvent System: The use of a co-solvent can be highly effective. If your primary solvent is toluene or dioxane, adding a small amount of a more polar, miscible solvent like THF or DMF can enhance the solubility of polar starting materials.[4] For reactions involving aqueous bases, the water itself can act as a co-solvent. The choice of co-solvent is critical and should be compatible with all reagents and the catalyst system.

  • Sonication: Ultrasonication is a powerful technique for dissolving recalcitrant solids. The high-frequency sound waves create localized areas of high pressure and temperature, a phenomenon known as cavitation, which can break down solid aggregates and accelerate dissolution.[7][8][9] Sonicating the mixture of your aryl halide and solvent before adding other reagents can be very effective.

Q3: Can I use a co-solvent in a Buchwald-Hartwig amination reaction with this compound?

A3: Absolutely. Co-solvents are frequently employed in Buchwald-Hartwig aminations to ensure all components of the reaction mixture are in solution. Toluene and 1,4-dioxane are common primary solvents for this reaction.[2][3][10] If you are experiencing solubility issues with your aryl halide or the amine coupling partner, adding a co-solvent can be beneficial.

  • Recommended Co-solvents: THF is a good first choice as a co-solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with common Buchwald-Hartwig catalyst systems. For particularly challenging substrates, a small amount of a more polar solvent like DMF or DMSO can be used, but be aware that these can sometimes interfere with the catalytic cycle or make product purification more difficult. Water can also act as a co-solvent and has been shown to be beneficial in some weak base-mediated Buchwald-Hartwig reactions.[11]

Q4: My reaction appears to have stalled, and I suspect it's due to the low concentration of the dissolved starting material. What are my options?

A4: This is a critical observation. Even if your starting material appears to have dissolved, a low concentration in solution can lead to a slow or incomplete reaction. Here are some strategies to consider:

  • Increase Solvent Volume: The simplest approach is to increase the volume of the reaction solvent to fully dissolve the starting material. However, this may not always be practical, especially for large-scale reactions.

  • Higher Reaction Temperature: Increasing the reaction temperature will not only increase the solubility of your starting material but also typically accelerate the reaction rate. Ensure that your catalyst, ligands, and products are stable at the higher temperature.

  • More Effective Solvent System: Re-evaluate your solvent choice. A solvent that provides better solubility at the desired reaction temperature may be necessary. For instance, if you are having trouble in toluene at 80 °C, switching to dioxane or DMF and heating to a similar temperature might be a solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
This compound does not dissolve upon initial mixing. Insufficient solvent power at room temperature.1. Gently heat the mixture while stirring. 2. Use ultrasonication to aid dissolution.[7][8][9] 3. Add a co-solvent to increase the overall solvent polarity.
Starting material precipitates out of solution upon addition of other reagents (e.g., aqueous base). Change in the overall polarity of the solvent system, leading to decreased solubility.1. Increase the proportion of the organic solvent. 2. Add a co-solvent that is miscible with both the organic and aqueous phases. 3. Ensure vigorous stirring to maintain a fine emulsion.
Reaction is sluggish or incomplete, even with heating. The concentration of the dissolved aryl halide is too low for an efficient reaction rate.1. Switch to a solvent with higher solvating power for your substrate. 2. Consider a higher reaction temperature, if compatible with your reagents. 3. For biphasic reactions, a phase-transfer catalyst may be beneficial.
Inconsistent results between batches. Variability in the physical form (e.g., particle size) of the solid starting material.1. Grind the solid this compound to a fine powder before use to ensure consistent surface area. 2. Always use a standardized dissolution procedure (e.g., heating to a specific temperature for a set time) before initiating the reaction.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for achieving complete dissolution of this compound for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To the reaction vessel, add this compound and the arylboronic acid.

  • Add the organic solvent (e.g., 1,4-dioxane).

  • Stir the mixture and gently heat to 50-60 °C until all solids are dissolved.

  • Once a clear solution is obtained, add the aqueous base solution.

  • Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired reaction temperature (typically 80-110 °C) and monitor the reaction progress.

Protocol 2: Utilizing Sonication for Dissolution in a Buchwald-Hartwig Amination

This protocol demonstrates the use of ultrasonication to facilitate the dissolution of this compound for a Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Ultrasonic bath

Procedure:

  • To the reaction vessel, add this compound and the magnetic stir bar.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Place the sealed reaction vessel in an ultrasonic bath and sonicate until the solid is fully dissolved. This may take 5-15 minutes.

  • Remove the vessel from the ultrasonic bath and place it under an inert atmosphere.

  • Add the amine, base, palladium pre-catalyst, and ligand to the solution.

  • Proceed with the reaction at the desired temperature.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting Start Start: Solubility Issue with This compound CheckSolvent Is the solvent appropriate for the reaction type (e.g., Suzuki, Buchwald)? Start->CheckSolvent Heat Apply Gentle Heating (50-60 °C) CheckSolvent->Heat Yes ReassessSolvent Re-evaluate Primary Solvent Choice (e.g., switch Toluene to Dioxane/DMF) CheckSolvent->ReassessSolvent No StillIssue Solubility Issue Persists? Heat->StillIssue Sonicate Use Ultrasonication StillIssue2 Still Insoluble? Sonicate->StillIssue2 CoSolvent Add a Co-solvent (e.g., THF, DMF) FinalCheck Is the dissolved concentration sufficient for the reaction? CoSolvent->FinalCheck ReassessSolvent->Heat Proceed Proceed with Reaction Proceed->FinalCheck StillIssue->Sonicate Yes StillIssue->Proceed No FinalCheck->Proceed Yes IncreaseTemp Increase Reaction Temperature FinalCheck->IncreaseTemp No, reaction is slow IncreaseTemp->Proceed StillIssue2->CoSolvent Yes StillIssue2->Proceed No

Caption: A decision-making workflow for addressing solubility challenges.

References

  • Chem-Station Int. Ed. (2016).
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS Publications. (2005).
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Hielscher Ultrasonics.
  • ChemRxiv. (n.d.).
  • ResearchGate. (2025).
  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction.
  • NIH. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • White Rose Research Online.
  • ResearchGate. (2025). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF.
  • Wikipedia. (n.d.).
  • ACS Publications. Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors.
  • NIH. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
  • ResearchGate. (2025).
  • Wordpress.
  • Semantic Scholar. (2007). Solvent‐Free, Palladium‐Catalyzed Suzuki–Miyaura Cross‐Couplings of Aryl Chlorides with Arylboronic Acids.
  • Glindia. 5-Bromo-2-Chlorobenzoic Acid.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Chemistry LibreTexts. (2023). 2.
  • RSC Publishing. (2019).
  • ResearchGate.
  • Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • ChemBK. 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ChemicalBook. (2025). 5-Bromo-2-chlorobenzoic acid.
  • Biosynth.
  • Pharmaffiliates.
  • Smolecule.
  • PubChemLite.
  • NIST WebBook. 5-Bromo-2-chlorobenzoic acid.
  • PubChem.
  • Sigma-Aldrich.
  • ChemScene.
  • Sigma-Aldrich. 5-Bromo-2-chlorobenzoic acid 98 21739-92-4.
  • Google Patents. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
  • Tradeindia. 5 Bromo 2 Chlorobenzoic Acid Cas No- 21739-92-4 - Boiling Point: 316 C.

Sources

Preventing byproduct formation in tert-Butyl 5-bromo-2-chlorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for tert-Butyl 5-bromo-2-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent common byproduct formation during synthetic reactions. As a key intermediate in the synthesis of pharmaceuticals, such as Empagliflozin, maintaining high purity and yield is critical.[1] This document provides in-depth, field-proven insights into managing the unique reactivity of this sterically hindered and di-halogenated substrate.

Frequently Asked Questions (FAQs)

General Substrate Stability & Handling

Question 1: My reaction workup seems to be causing decomposition. What is the primary stability concern with this compound?

Answer: The most significant stability issue is the hydrolysis of the tert-butyl ester group. This group is highly susceptible to cleavage under acidic conditions, and to a lesser extent, strongly basic conditions, which reverts the molecule to 5-bromo-2-chlorobenzoic acid.[2][3] This byproduct can complicate purification and reduce the yield of your desired product.

Key Causes of Hydrolysis:

  • Acidic Conditions: Exposure to strong protic acids (e.g., HCl, H₂SO₄) or even mild aqueous acid during workup can rapidly cleave the tert-butyl group.

  • High Temperatures: Prolonged heating, especially in the presence of water, can promote hydrolysis.

  • Strongly Basic Conditions: While more stable than to acid, prolonged exposure to strong aqueous bases at elevated temperatures can also lead to saponification.

Prevention Strategy:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, especially for reactions sensitive to water.

  • Base Selection: Opt for non-nucleophilic, moderately strong bases that are less prone to promoting hydrolysis. For example, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred over sodium hydroxide in many cross-coupling reactions.[4]

  • Controlled Workup: Use a buffered aqueous solution (e.g., saturated sodium bicarbonate) for quenching and extraction to avoid exposure to acidic pH. Minimize contact time with the aqueous phase.

Cross-Coupling Reactions: Common Byproducts

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine (hydrodebromination). What causes this, and how can I prevent it?

Answer: The formation of tert-butyl 2-chlorobenzoate is a classic example of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[5][6] The C-Br bond is significantly weaker and more reactive than the C-Cl bond, making it the primary site for this side reaction.[7]

Mechanistic Causes:

  • Hydride Source: The palladium catalyst, after oxidative addition to the C-Br bond, can react with a hydride source in the mixture. This hydride can come from:

    • Solvents: Alcohols (like isopropanol) or even ethers (like THF) can act as hydride donors.

    • Bases: Amine bases or borohydrides can be sources.[5]

    • Reagents: In Suzuki couplings, β-hydride elimination from alkylboronic acids is a known pathway.[8] In Buchwald-Hartwig aminations, β-hydride elimination from the amide product can occur.[9]

  • Reaction Conditions: High temperatures and long reaction times can increase the incidence of dehalogenation.

Prevention Strategy:

  • Solvent Choice: Use aprotic, anhydrous solvents like dioxane, toluene, or DMF.

  • Base Selection: Use inorganic bases like K₃PO₄ or Cs₂CO₃. If an amine base is required, use one that cannot easily provide a hydride.

  • Ligand Optimization: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-BuXPhos). These ligands accelerate the desired reductive elimination step, outcompeting the undesired dehalogenation pathway.[10][11]

  • Temperature Control: Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, the steric hindrance from the ortho-chloro group and the two reactive halogen sites on this compound present unique challenges.

Problem 1: Formation of Homocoupled Boronic Acid/Ester Byproduct
  • Symptoms: You observe a biaryl byproduct derived from the coupling of two of your boronic acid partners.

  • Root Cause Analysis: Homocoupling is typically caused by the presence of oxygen or Pd(II) species in the reaction mixture, which can promote the undesired coupling of the organoboron reagent.[6]

  • Corrective Actions:

    • Rigorous Degassing: Oxygen is a primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Standard practice is three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

    • Use a Pd(0) Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction which can be inefficient. Using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can minimize side reactions.[6]

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid partner. An overabundance can sometimes lead to increased homocoupling.

Problem 2: Sluggish Reaction and Low Yield at the C-Br Position
  • Symptoms: The reaction stalls, leaving significant unreacted starting material, even after extended time.

  • Root Cause Analysis: The combination of the bulky tert-butyl ester and the ortho-chloro group creates significant steric hindrance around the palladium center.[10][12][13] This can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle.[14] The choice of ligand is critical to overcome this barrier.

  • Corrective Actions:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich monophosphine ligands such as XPhos , SPhos , or t-BuXPhos .These ligands create a coordinatively unsaturated, reactive palladium center that is necessary for activating sterically hindered aryl halides. They also promote the final reductive elimination step.[10]
Base K₃PO₄ or Cs₂CO₃ are highly effective.These bases provide sufficient reactivity for the transmetalation step without being harsh enough to cause significant ester hydrolysis.[15]
Solvent Dioxane/H₂O or Toluene/H₂O mixtures.The presence of water is often necessary to facilitate the transmetalation step in the Suzuki catalytic cycle.[6] Ensure the solvent is thoroughly degassed.
Temperature Typically 80-110 °C .Sufficient thermal energy is required to overcome the activation barrier for this sterically demanding coupling. Monitor by TLC/LCMS to avoid prolonged heating.
Illustrative Workflow for Troubleshooting Low Yield

G start Low Yield or Stalled Reaction check_byproducts Analyze Crude Reaction Mixture (LCMS/TLC) start->check_byproducts is_dehalogenation Dehalogenation Byproduct Present? check_byproducts->is_dehalogenation Byproducts Found optimize ACTION: - Increase Temperature - Screen Different Bulky Ligands - Increase Catalyst Loading check_byproducts->optimize No Significant Byproducts is_homocoupling Homocoupling Byproduct Present? is_dehalogenation->is_homocoupling No solve_dehalogenation ACTION: - Use Bulky Ligand (XPhos, SPhos) - Switch to Aprotic Solvent - Lower Temperature is_dehalogenation->solve_dehalogenation Yes is_hydrolysis Ester Hydrolysis Present? is_homocoupling->is_hydrolysis No solve_homocoupling ACTION: - Rigorously Degas Solvent - Use Pd(0) Precatalyst - Check Boronic Acid Quality is_homocoupling->solve_homocoupling Yes solve_hydrolysis ACTION: - Use Milder Base (K3PO4) - Ensure Anhydrous Conditions - Control Workup pH is_hydrolysis->solve_hydrolysis Yes

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Troubleshooting Guide: Buchwald-Hartwig Amination

Buchwald-Hartwig amination allows for the formation of C-N bonds. Selective amination at the C-Br position is expected and achievable with careful condition selection.[16]

Problem: Incomplete Conversion and/or Dehalogenation
  • Symptoms: The reaction does not proceed to completion, and the major byproduct is the hydrodebrominated starting material.

  • Root Cause Analysis: Similar to the Suzuki reaction, steric hindrance is a major factor. The catalytic cycle can be inhibited, and side reactions like hydrodehalogenation or β-hydride elimination from the product can become competitive.[9] The choice of base and ligand is paramount for success.

  • Corrective Actions:

ParameterRecommendationRationale
Ligand Bidentate ligands like BINAP or DPPF can be effective. For highly hindered systems, bulky monophosphine ligands like t-BuXPhos or Josiphos are often superior.[9][17]The ligand choice dictates the stability and reactivity of the palladium complex, directly impacting the rates of oxidative addition and reductive elimination.[18]
Base Sodium tert-butoxide (NaOtBu) is a common strong, non-nucleophilic base. For sensitive substrates, Lithium bis(trimethylsilyl)amide (LHMDS) or organic bases like DBU can be used.[17][18]A strong base is required to deprotonate the amine and facilitate its coordination to the palladium center. The choice must be balanced to avoid side reactions.
Catalyst Use a modern, air-stable precatalyst like a G3 or G4 Buchwald Palladacycle Precatalyst .These precatalysts form the active Pd(0) species cleanly and efficiently in solution, leading to more reproducible results than using separate Pd sources and ligands.
Solvent Anhydrous Toluene or Dioxane .These aprotic solvents are standard for Buchwald-Hartwig aminations and minimize potential side reactions.
Illustrative Diagram of Key Byproducts

Byproducts sub This compound C₁₁H₁₂BrClO₂ hydrolysis 5-Bromo-2-chlorobenzoic Acid Side Reaction: Ester Hydrolysis sub->hydrolysis H₃O⁺ or OH⁻ debromination tert-Butyl 2-chlorobenzoate Side Reaction: Hydrodebromination sub->debromination [Pd], H⁻ source dechlorination tert-Butyl 5-bromobenzoate Side Reaction: Hydrodechlorination (Less Common) sub->dechlorination [Pd], H⁻ source (harsher conditions)

Caption: Common byproducts from this compound.

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid at the C-Br position of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio (e.g., 5 mL dioxane, 1 mL water per 1 mmol of substrate). The mixture should be thoroughly degassed beforehand by sparging with argon for 20-30 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Scriven, E. F. V., & Tozer, M. J. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • van der Pijl, F., van der Vlugt, J. I., & de Bruin, B. (2025). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. Journal of the American Chemical Society. [Link]

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]

  • Wikipedia. (n.d.). Dehalogenation. [Link]

  • Treadway, J. L., & Schmehl, R. H. (n.d.). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace. [Link]

  • Gallou, F., & Lipshutz, B. H. (n.d.). Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature. PMC. [Link]

  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry. [Link]

  • LookChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. [Link]

  • Google Patents. (n.d.). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ResearchGate. (2025). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][5][8] thiadiazole with substituted anilines at conventional heating in Schlenk tube. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst selection in reactions involving tert-Butyl 5-bromo-2-chlorobenzoate. Our focus is on providing practical, field-proven insights to navigate the complexities of chemoselective cross-coupling reactions.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block in organic synthesis, offering two distinct reactive sites for cross-coupling reactions. The primary challenge lies in achieving chemoselective functionalization, specifically at the more reactive carbon-bromine (C-Br) bond, while leaving the more inert carbon-chlorine (C-Cl) bond intact. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl, which forms the basis for selective transformations.[1][2] However, factors such as catalyst system, ligand choice, base, and reaction temperature are critical in controlling this selectivity.[1]

This guide will walk you through the catalyst selection process for the most common and synthetically useful transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. When working with this compound, the goal is typically the selective formation of a biaryl linkage at the 5-position.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is showing low yield and a mixture of products, including starting material and the doubly coupled product. What is the likely cause?

A1: This is a classic chemoselectivity issue. The key is to choose a catalyst system that favors the oxidative addition of the C-Br bond at a lower temperature than that required for the C-Cl bond. Several factors could be at play:

  • Inefficient Catalyst System: Traditional catalysts like Pd(PPh₃)₄ may not be active enough for this substrate, potentially requiring higher temperatures that lead to the loss of selectivity.[1]

  • Suboptimal Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are known to promote the oxidative addition of aryl chlorides, so a less bulky or less electron-rich ligand might be preferable for selective C-Br activation.[3][4] However, for sterically hindered substrates, bulky ligands can be beneficial.[5][6]

  • Incorrect Base: The base plays a crucial role in the transmetalation step. A base that is too strong or too weak can hinder the catalytic cycle.

  • High Reaction Temperature: Elevated temperatures will eventually lead to the activation of the C-Cl bond, resulting in the formation of the undesired diarylated product.[1]

Q2: What is the best starting point for a catalyst system for the selective Suzuki-Miyaura coupling of this compound?

A2: A good starting point is a palladium(II) precatalyst, such as Pd(OAc)₂, in combination with a suitable phosphine ligand. For selective C-Br coupling, ligands like SPhos or XPhos are often effective.[1][7] These bulky, electron-rich ligands can facilitate the reaction at lower temperatures, thus preserving the C-Cl bond.[8]

Q3: How do the electronic properties of the boronic acid coupling partner affect the reaction?

A3: Electron-deficient boronic acids can sometimes lead to slower transmetalation.[9] In such cases, using a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial. Conversely, electron-rich boronic acids tend to react more readily.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low to no conversion Inactive catalyst, low reaction temperature, or incorrect base.1. Ensure your palladium source and ligand are active. Consider using a pre-formed catalyst. 2. Increase the reaction temperature in 10°C increments, monitoring for the onset of C-Cl coupling. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9][10]
Formation of diarylated product Reaction temperature is too high, or the catalyst system is too active towards C-Cl activation.1. Lower the reaction temperature. 2. Screen different ligands. A slightly less electron-rich or bulky ligand might improve selectivity. 3. Reduce the reaction time.
Dehalogenation (loss of Br or Cl) Presence of a hydride source (e.g., from the solvent or base).1. Ensure all reagents and solvents are anhydrous. 2. Avoid using alcohol-based solvents. 3. Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃.[11]
Homocoupling of boronic acid Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[12]
Recommended Catalyst Systems for Selective Suzuki-Miyaura Coupling
Palladium Source Ligand Base Solvent Typical Temperature (°C) Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100A robust starting point for many aryl bromides.[11]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane/H₂O80-100Another excellent choice for challenging couplings.[7]
Pd(dppf)Cl₂(Internal)Cs₂CO₃DME80Often effective for heteroaryl couplings and can be a good option here.[13]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • The vessel is evacuated and backfilled with argon three times.

  • Add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 90°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Selective Suzuki Coupling catalyst_choice Choose Pd(OAc)2/SPhos and K3PO4 in Toluene/H2O start->catalyst_choice reaction_setup Run reaction at 80-100°C catalyst_choice->reaction_setup monitoring Monitor by TLC/GC-MS reaction_setup->monitoring outcome Desired Selectivity? monitoring->outcome success Success: Isolate Product outcome->success Yes troubleshoot Troubleshoot outcome->troubleshoot No low_conversion Low Conversion troubleshoot->low_conversion disubstitution Di-substitution troubleshoot->disubstitution dehalogenation Dehalogenation troubleshoot->dehalogenation optimize_temp Increase Temperature low_conversion->optimize_temp optimize_ligand Screen Ligands (e.g., XPhos) low_conversion->optimize_ligand optimize_base Screen Bases (e.g., Cs2CO3) low_conversion->optimize_base lower_temp Lower Temperature disubstitution->lower_temp change_ligand Change Ligand disubstitution->change_ligand check_reagents Use Anhydrous Reagents dehalogenation->check_reagents

Caption: A workflow for troubleshooting Suzuki-Miyaura coupling.

Section 2: Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[14][15] Similar to the Suzuki coupling, achieving selective amination at the C-Br position is the primary objective.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: What are the key considerations for catalyst selection in the Buchwald-Hartwig amination of this compound?

A1: The principles are similar to Suzuki coupling, but with some nuances. The choice of ligand is critical, and bulky, electron-rich biarylphosphine ligands are often required, especially for coupling with less reactive amines.[16][17] The base is also a key parameter; strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used.[18][19]

Q2: Can I use primary and secondary amines in this reaction?

A2: Yes, the Buchwald-Hartwig amination is versatile and accommodates a wide range of primary and secondary amines.[17] However, sterically hindered amines may require more active catalyst systems or higher reaction temperatures.[20] For primary amines, bidentate ligands can sometimes be more effective.[21]

Q3: My reaction is giving a significant amount of hydrodehalogenation byproduct. What can I do to minimize this?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination, arising from β-hydride elimination from the palladium-amide intermediate.[14] To mitigate this, consider the following:

  • Ligand Choice: Use a bulky ligand that promotes reductive elimination over β-hydride elimination.

  • Base: The choice of base can influence this side reaction. Screening different bases may be necessary.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress this pathway.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
No reaction Catalyst deactivation, inactive catalyst, or inappropriate base.1. Ensure rigorous exclusion of air and moisture. 2. Use a pre-formed palladium precatalyst. 3. Screen strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, LHMDS).[18]
Low yield of aminated product Suboptimal ligand, insufficient temperature, or steric hindrance.1. Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos).[7] 2. Gradually increase the reaction temperature. 3. For sterically hindered amines, a more active catalyst system may be required.[20]
Competitive C-Cl amination Reaction temperature is too high.1. Lower the reaction temperature. 2. Optimize the reaction time to favor mono-amination.
Recommended Catalyst Systems for Selective Buchwald-Hartwig Amination
Palladium Source Ligand Base Solvent Typical Temperature (°C) Notes
Pd(OAc)₂XPhosNaOt-BuToluene80-110A highly active system for a broad range of amines.[7]
Pd₂(dba)₃RuPhosK₃PO₄Dioxane80-110A milder base can sometimes improve functional group tolerance.
[Pd(cinnamyl)Cl]₂t-BuXPhosLHMDSTHFRoom Temp - 80Can be effective for challenging substrates.
Experimental Protocol: Selective Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100°C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Section 3: Heck Reaction: Olefin Arylation

The Heck reaction allows for the formation of a C-C bond between the aryl halide and an alkene.[22][23] The principles of chemoselectivity remain the same: selective reaction at the C-Br bond.

Frequently Asked Questions (FAQs): Heck Reaction

Q1: What are the typical conditions for a selective Heck reaction with this compound?

A1: A common catalyst system is Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ or PPh₃.[10] A base such as Et₃N or K₂CO₃ is used to neutralize the HBr formed during the reaction. The choice of solvent can also be important, with polar aprotic solvents like DMF or NMP often being used.

Q2: I am observing low yields and the formation of regioisomers. How can I improve this?

A2: Low yields can be due to catalyst deactivation or suboptimal reaction conditions. Ensure your reagents are pure and the reaction is performed under an inert atmosphere. Regioisomer formation can be an issue with certain olefins. For terminal alkenes, the reaction typically favors the trans-substituted product.[22] The use of specific ligands can sometimes influence regioselectivity.

Troubleshooting Guide: Heck Reaction
Issue Potential Cause Troubleshooting Steps
Low conversion Inactive catalyst, insufficient temperature, or incorrect base.1. Use a fresh palladium source. 2. Increase the reaction temperature. Heck reactions often require higher temperatures (100-140°C).[10] 3. Screen different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃).
Poor selectivity (reaction at C-Cl) Reaction temperature is too high.1. Carefully optimize the temperature to find the window for selective C-Br activation.
Formation of reduced arene Side reaction involving a palladium-hydride species.1. Ensure anhydrous conditions. 2. The choice of base and solvent can influence this.
Recommended Catalyst Systems for Selective Heck Reaction
Palladium Source Ligand (if needed) Base Solvent Typical Temperature (°C) Notes
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120A classic and effective system.[10]
PdCl₂(PPh₃)₂(Internal)K₂CO₃NMP110-130Can be a good alternative.
Pd/CNoneNaOAcDMAc120-140A heterogeneous option, though selectivity may be lower.
Experimental Protocol: Selective Heck Reaction
  • To a reaction vessel, add this compound (1.0 mmol), the olefin (1.2 mmol), and Et₃N (1.5 mmol).

  • Add Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol).

  • Add DMF (5 mL).

  • Degas the mixture and then heat under an inert atmosphere to 110°C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Logic Diagram for Catalyst Selection

Catalyst_Selection start Target Reaction with This compound reaction_type Reaction Type? start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C(sp2)-C(sp2) buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C(sp2)-N heck Heck (C-C, Olefin) reaction_type->heck C(sp2)-C(sp2) alkene suzuki_catalyst Pd(OAc)2 / SPhos K3PO4 suzuki->suzuki_catalyst buchwald_catalyst Pd(OAc)2 / XPhos NaOt-Bu buchwald->buchwald_catalyst heck_catalyst Pd(OAc)2 / P(o-tol)3 Et3N heck->heck_catalyst chemoselectivity Chemoselectivity is Key: Target C-Br over C-Cl suzuki_catalyst->chemoselectivity buchwald_catalyst->chemoselectivity heck_catalyst->chemoselectivity optimization Optimization: Temperature, Ligand, Base chemoselectivity->optimization

Caption: A decision tree for initial catalyst selection.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47, 6338-6361. ([Link])

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41, 1534-1544. ([Link])

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angew. Chem. Int. Ed., 2002 , 41, 4176-4211. ([Link])

  • I. P. Beletskaya and A. V. Cheprakov, "The Heck Reaction as a Sharpening Stone of Palladium Catalysis," Chem. Rev., 2000 , 100, 3009-3066. ([Link])

  • J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, and S. L. Buchwald, "Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates," J. Org. Chem., 2000 , 65, 1158-1174. ([Link])

  • R. Martin and S. L. Buchwald, "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands," Acc. Chem. Res., 2008 , 41, 1461-1473. ([Link])

Sources

Technical Support Center: Navigating Reactions of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 5-bromo-2-chlorobenzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the workup of reactions involving this versatile building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to the Chemistry of this compound

This compound is a valuable starting material in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions. The presence of two distinct halogen substituents (bromo and chloro) at the 5- and 2-positions, respectively, allows for selective functionalization. Typically, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling sequential modifications.[1] The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions.

This guide will primarily focus on the workup procedures for two of the most common transformations involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Part 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[2][3] When working with this compound, the goal is often to selectively couple at the more reactive C-Br bond.

Frequently Asked Questions (FAQs) for Suzuki Coupling Workup

Q1: My reaction mixture is a complex emulsion after adding water and an organic solvent. How can I break it up?

A1: Emulsion formation is a common issue, especially when using certain solvents and bases. To resolve this:

  • Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up emulsions.

  • Change in Solvent: If emulsions persist, try adding a different organic solvent with a lower miscibility with water, such as methyl tert-butyl ether (MTBE).

  • Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can also be effective.

Q2: I'm observing a significant amount of my starting material, 5-bromo-2-chlorobenzoic acid, in my crude product. What is causing this hydrolysis?

A2: The tert-butyl ester is sensitive to acidic conditions.[4] Hydrolysis can occur during the workup if the aqueous phase becomes acidic.

  • Neutral to Mildly Basic Workup: Ensure that all aqueous solutions used in the workup have a pH between 7 and 9.[4] Use a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction or to quench the reaction if it was performed under acidic conditions.

  • Minimize Contact Time: Perform the aqueous washes as quickly as possible to reduce the contact time between the ester and the aqueous phase.[4]

Q3: My TLC analysis shows multiple spots close to my product spot. What are the likely byproducts?

A3: Common byproducts in Suzuki reactions with this substrate include:

  • tert-Butyl 2-chlorobenzoate: This results from the hydrodebromination of the starting material.

  • Homocoupling Product: Coupling of two boronic acid molecules.

  • Unreacted Starting Material: Incomplete reaction.

  • 5-Bromo-2-chlorobenzoic acid: Hydrolysis of the starting material.

Q4: How can I effectively purify my desired biaryl product?

A4: Flash column chromatography on silica gel is the most common method for purification.

  • Solvent System: A gradient of ethyl acetate in hexanes or heptane is typically effective. The polarity of the solvent system will depend on the polarity of your product.

  • TLC Analysis: Before running the column, carefully analyze the crude mixture by TLC to determine the optimal solvent system for separation.

Standard Suzuki Coupling Workup Protocol

This protocol provides a general procedure for the workup of a Suzuki coupling reaction of this compound with an arylboronic acid.

StepProcedureRationale
1. Cooling Cool the reaction mixture to room temperature.Prevents uncontrolled quenching and potential side reactions.
2. Quenching Slowly add a saturated aqueous solution of NaHCO₃ to the reaction mixture with stirring.Neutralizes any residual acids and quenches the reaction.[4]
3. Extraction Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate or MTBE). Shake gently and allow the layers to separate.Extracts the organic product into the organic phase.
4. Washing Wash the organic layer sequentially with water and then with brine.Removes water-soluble impurities and helps to break any emulsions.
5. Drying Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).Removes residual water from the organic solvent.
6. Filtration & Concentration Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.Isolates the crude product.
7. Purification Purify the crude product by flash column chromatography.Separates the desired product from byproducts and unreacted starting materials.
Troubleshooting Diagram for Suzuki Coupling Workup

Suzuki_Troubleshooting start Crude Reaction Mixture emulsion Emulsion Formation start->emulsion hydrolysis Starting Material Hydrolysis (TLC/LC-MS) start->hydrolysis byproducts Multiple Byproducts (TLC/LC-MS) start->byproducts add_brine Add Brine / Change Solvent emulsion->add_brine Action check_ph Use Neutral/Mildly Basic (pH 7-9) Wash hydrolysis->check_ph Cause: Acidic Conditions optimize_chromatography Optimize Column Chromatography byproducts->optimize_chromatography Action end Pure Product add_brine->end Resolution check_ph->end Resolution optimize_chromatography->end Resolution

Caption: Troubleshooting workflow for Suzuki coupling workup.

Part 2: Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[5][6] As with the Suzuki coupling, the reaction with this compound is typically selective for the C-Br bond.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination Workup

Q1: After quenching my reaction, I have a dark-colored solution with suspended solids. What is this and how do I handle it?

A1: The dark color is often due to residual palladium catalyst, which can exist in various forms. The solids are typically inorganic salts from the base used in the reaction.

  • Filtration through Celite®: Dilute the reaction mixture with an organic solvent and filter it through a pad of Celite®. This will remove the majority of the palladium residues and inorganic salts.[7]

Q2: My product seems to be water-soluble, and I'm losing it during the aqueous wash. What can I do?

A2: If your aminated product is basic, it can become protonated and partition into the aqueous layer, especially if the aqueous phase is acidic.

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 8) by adding a base like sodium carbonate or a dilute solution of sodium hydroxide. This will keep your amine product in its free base form, which is more soluble in organic solvents.

  • Back-Extraction: After the initial extraction, you can basify the aqueous layer and re-extract it with an organic solvent to recover any dissolved product.

Q3: I am trying to purify my product by column chromatography, but it is streaking on the silica gel.

A3: Basic compounds like amines can interact strongly with the acidic silica gel, leading to poor separation and streaking.

  • Add Triethylamine to the Eluent: Add a small amount of triethylamine (0.1-1%) to your eluent. The triethylamine will neutralize the acidic sites on the silica gel, improving the chromatography.

  • Use Alumina: Alternatively, you can use basic or neutral alumina instead of silica gel for the chromatography of basic compounds.

Q4: Can I remove the tert-butyl ester in the same workup?

A4: While it is possible to combine the deprotection with the workup, it is generally recommended to isolate and purify the coupled product first and then perform the deprotection as a separate step. This allows for better control and purification at each stage. If you do wish to attempt a one-pot procedure, after the initial workup to remove the catalyst and salts, the crude product can be dissolved in a suitable solvent and treated with a strong acid like trifluoroacetic acid (TFA).

Standard Buchwald-Hartwig Amination Workup Protocol

This protocol outlines a general procedure for the workup of a Buchwald-Hartwig amination of this compound.

StepProcedureRationale
1. Cooling Cool the reaction mixture to room temperature.Ensures safe handling and prevents side reactions during quenching.
2. Dilution & Filtration Dilute the mixture with an organic solvent (e.g., ethyl acetate, toluene) and filter through a pad of Celite®.Removes the palladium catalyst and inorganic salts.[7]
3. Washing Transfer the filtrate to a separatory funnel and wash with water and then brine.Removes water-soluble impurities.
4. Drying Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.Removes residual water.
5. Concentration Concentrate the organic layer under reduced pressure.Isolates the crude product.
6. Purification Purify the crude product by flash column chromatography (often with an amine-deactivated silica gel or by adding triethylamine to the eluent).Separates the desired arylamine from byproducts.
Troubleshooting Diagram for Buchwald-Hartwig Amination Workup

Buchwald_Troubleshooting start Crude Reaction Mixture dark_solution Dark Solution with Solids start->dark_solution product_loss Product Loss in Aqueous Layer start->product_loss streaking Streaking on Silica Gel start->streaking filter_celite Filter through Celite® dark_solution->filter_celite Action basify_aqueous Basify Aqueous Layer (pH > 8) product_loss->basify_aqueous Cause: Product Protonation add_tea Add Triethylamine to Eluent / Use Alumina streaking->add_tea Cause: Amine-Silica Interaction end Pure Product filter_celite->end Resolution basify_aqueous->end Resolution add_tea->end Resolution

Caption: Troubleshooting workflow for Buchwald-Hartwig amination workup.

Part 3: Deprotection of the tert-Butyl Ester

Following successful cross-coupling, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.

Frequently Asked Questions (FAQs) for tert-Butyl Ester Deprotection

Q1: What are the standard conditions for deprotecting the tert-butyl ester?

A1: The most common method is treatment with a strong acid. Trifluoroacetic acid (TFA), often in dichloromethane (DCM) as a co-solvent, is widely used. Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is also effective.

Q2: The deprotection reaction is very slow. How can I speed it up?

A2:

  • Increase Acid Concentration: Use a higher concentration of the acid or use the acid as the solvent (e.g., neat TFA).

  • Increase Temperature: Gently warming the reaction mixture can increase the rate of cleavage, but be mindful of potential side reactions with other sensitive functional groups.

Q3: I am concerned about side reactions caused by the tert-butyl cation that is formed. How can I mitigate this?

A3: The liberated tert-butyl cation is an electrophile and can react with nucleophilic functional groups on your molecule.

  • Use a Scavenger: Add a cation scavenger, such as triisopropylsilane (TIS) or anisole, to the reaction mixture. These will trap the tert-butyl cation and prevent unwanted side reactions.

Standard Deprotection Protocol
StepProcedureRationale
1. Dissolution Dissolve the tert-butyl ester in a suitable solvent (e.g., DCM).Ensures a homogeneous reaction mixture.
2. Acid Addition Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.Initiates the acid-catalyzed hydrolysis of the ester.
3. Reaction Monitoring Monitor the reaction by TLC or LC-MS until the starting material is consumed.Tracks the progress of the deprotection.
4. Concentration Remove the solvent and excess TFA under reduced pressure.Isolates the crude carboxylic acid.
5. Purification The crude product can often be purified by recrystallization or by trituration with a suitable solvent. If necessary, column chromatography can be performed.Obtains the pure carboxylic acid.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). YouTube. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald–Hartwig amination. (2023). Wikipedia. [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]

  • Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PMC. [Link]

  • Synthesis and Purification of Tert-Butyl Chloride. (2019). Scribd. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of Alkyl Halide. Scribd. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • tert.-BUTYL CHLORIDE. Organic Syntheses. [Link]

  • How to purify p-amino tert butyl benzamide? ResearchGate. [Link]

  • Novel methods for organic synthesis : exploring organocatalytic dihalogenation, palladium mediated cross-coupling, and zirconium catalyzed transformations. BEARdocs. [Link]

  • BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]

  • Combined Experimental and Computational Mechanistic Investigation of the Palladium-Catalyzed Decarboxylative Cross-Coupling of Sodium Benzoates with Chloroarenes. PubMed. [Link]

  • The preparation of tertiary butyl chloride (2-chloro-2-methylpropane). University of Calgary. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Preparation of 2-chloro-5-aminobenzoic acid.
  • tert-BUTYL p-TOLUATE. Organic Syntheses. [Link]

  • Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. RSC Publishing. [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. WIPO Patentscope. [Link]

  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]

  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount. Tert-Butyl 5-bromo-2-chlorobenzoate is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity, therefore, must be rigorously assessed. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, offering a comparative perspective with related analogs and the foundational experimental data of its parent carboxylic acid.

The Imperative of Spectroscopic Verification

In the multi-step syntheses common in pharmaceutical development, even minor structural ambiguities in an intermediate can lead to significant downstream consequences, including failed reactions, impure final products, and misleading biological data. ¹H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it a powerful technique for identity confirmation and purity assessment. For a molecule such as this compound, with its distinct aromatic and aliphatic regions, ¹H NMR offers a clear and diagnostic fingerprint.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available experimental spectrum for this compound is not readily found, a highly accurate prediction can be made based on the experimentally determined ¹H NMR spectrum of its parent compound, 5-bromo-2-chlorobenzoic acid, and established principles of chemical shift theory.

A reported ¹H NMR spectrum of 5-bromo-2-chlorobenzoic acid in deuterated chloroform (CDCl₃) shows signals for the aromatic protons and the acidic proton of the carboxylic acid group.[1] The introduction of the bulky, electron-donating tert-butyl group in place of the acidic proton will primarily affect the chemical shift of the ester moiety, leaving the aromatic proton signals largely unperturbed, with only minor shifts anticipated due to subtle changes in the electronic environment.

The structure and predicted proton environments of this compound are illustrated below:

Figure 1: Molecular structure of this compound with proton labeling.

Based on the analysis of the parent acid and the known effects of a tert-butyl ester group, the following ¹H NMR spectral data is predicted for this compound in CDCl₃:

Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
~7.8 - 8.01Hd~2.5H-6
~7.5 - 7.71Hdd~8.7, 2.5H-4
~7.3 - 7.51Hd~8.7H-3
~1.69Hs--C(CH₃)₃

Rationale for Predicted Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chlorine and bromine atoms, and the carbonyl group of the ester. The ortho- and para-directing chloro group and the meta-directing bromo and ester groups result in a complex pattern. The proton at the H-6 position is expected to be the most downfield due to its proximity to the deshielding carbonyl group. It will appear as a doublet due to coupling with H-4 (meta-coupling, small J value). The proton at H-4 will be a doublet of doublets, coupling to both H-3 (ortho-coupling, larger J value) and H-6 (meta-coupling). The H-3 proton will appear as a doublet due to ortho-coupling with H-4.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum, around 1.6 ppm.

Comparative Analysis with Structural Analogs

To provide a comprehensive understanding, it is instructive to compare the predicted spectrum of this compound with the known spectra of similar compounds.

Methyl 5-bromo-2-chlorobenzoate

Replacing the tert-butyl group with a methyl group provides a close analog. The primary difference in the ¹H NMR spectrum will be the signal for the ester group.

CompoundAromatic Protons (ppm)Ester Protons (ppm)
This compound (Predicted) ~7.3 - 8.0~1.6 (s, 9H)
Methyl 5-bromo-2-chlorobenzoate Similar to the tert-butyl ester~3.9 (s, 3H)

The downfield shift of the methyl ester protons (~3.9 ppm) compared to the tert-butyl ester protons (~1.6 ppm) is due to the closer proximity of the methyl protons to the deshielding environment of the carbonyl group and the ester oxygen.

tert-Butyl 4-bromo-2-chlorobenzoate

This isomer, with the bromine atom at the 4-position, will exhibit a different splitting pattern in the aromatic region of the ¹H NMR spectrum due to the altered connectivity of the protons.

CompoundAromatic Splitting Pattern
This compound (Predicted) Doublet, Doublet of Doublets, Doublet
tert-Butyl 4-bromo-2-chlorobenzoate Different pattern reflecting ortho, meta, and para couplings

The distinct splitting patterns serve as a definitive method to distinguish between these two isomers, highlighting the power of ¹H NMR in regiochemical analysis.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution to a clean, dry 5 mm NMR tube. The filtration step is crucial to remove any particulate matter that can degrade the quality of the NMR spectrum.

  • Capping: Securely cap the NMR tube.

G cluster_0 Sample Preparation Workflow weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS (0.7 mL) weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer cap Cap NMR Tube filter->cap Secure

Figure 2: Workflow for ¹H NMR sample preparation.

¹H NMR Data Acquisition

The following are typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on a Bruker instrument).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal to assign the peaks to the corresponding protons in the molecule.

G cluster_1 Data Analysis Pathway FID Acquired FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing (TMS) Baseline->Referencing Integration Integration Referencing->Integration Analysis Structural Assignment Integration->Analysis

Figure 3: Logical flow for ¹H NMR data processing and interpretation.

Conclusion

The ¹H NMR spectrum provides an unequivocal method for the structural verification of this compound. The predicted spectrum, based on the experimental data of its parent acid and established NMR principles, showcases a distinct set of signals for the aromatic and tert-butyl protons. Comparative analysis with its structural isomers and analogs further emphasizes the diagnostic power of ¹H NMR in confirming the precise substitution pattern and identity of this important pharmaceutical intermediate. Adherence to rigorous experimental protocols for sample preparation and data acquisition is essential for obtaining high-quality, reliable data, thereby ensuring the integrity of the synthetic process and the final product.

References

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the unambiguous structural confirmation of intermediates is a critical step. tert-Butyl 5-bromo-2-chlorobenzoate is one such intermediate where precise characterization is paramount. This guide provides an in-depth comparison of the primary analytical techniques for its structural elucidation, with a focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights from ¹H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Central Role of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an unparalleled tool for determining the carbon framework of an organic molecule. Each unique carbon atom in a molecule produces a distinct signal, providing a direct count of non-equivalent carbons and invaluable information about their chemical environment.

Predicted ¹³C NMR Spectrum of this compound

Due to the absence of a publicly available experimental spectrum for this compound, we can predict the chemical shifts based on the principles of substituent effects on aromatic systems. The effects of the chloro, bromo, and tert-butyl ester groups are approximately additive, allowing for a reliable estimation of the ¹³C NMR spectrum.[1][2]

The structure of this compound has nine unique carbon environments, which should result in nine distinct signals in the ¹³C NMR spectrum.

Aromatic Carbons (120-150 ppm): The chemical shifts of the six aromatic carbons are influenced by the electron-withdrawing nature of the chlorine and bromine atoms and the ester group.

  • C-Cl (C2): The carbon directly attached to the chlorine atom is expected to be significantly deshielded.

  • C-Br (C5): The carbon bearing the bromine atom will also be deshielded, though the effect of bromine is generally less pronounced than chlorine.

  • C-COOBu (C1): The carbon attached to the ester group will be deshielded due to the electronegativity of the oxygen atoms.

  • CH carbons (C3, C4, C6): The remaining aromatic protons will have chemical shifts influenced by their position relative to the substituents.

Ester Carbons:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the ester group is highly deshielded and typically appears in the 160-180 ppm region.[3]

  • Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is expected around 80-85 ppm.[3]

  • Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the aliphatic region, typically around 25-30 ppm.[3]

A Multi-faceted Approach: Comparison with Other Spectroscopic Techniques

While ¹³C NMR provides a detailed carbon skeleton, a comprehensive characterization relies on the synergy of multiple analytical methods.[4][5][6][7][8]

Technique Information Provided Strengths for this compound Limitations
¹³C NMR Carbon framework, number of unique carbons, chemical environment of carbons.Directly confirms the presence of all 9 unique carbons. Sensitive to the electronic effects of the substituents.Longer acquisition times compared to ¹H NMR. Low natural abundance of ¹³C.
¹H NMR Proton environment, number of unique protons, proton-proton coupling.Provides information on the substitution pattern of the aromatic ring through the splitting patterns of the aromatic protons. Confirms the presence of the tert-butyl group with a characteristic singlet integrating to 9 protons.The aromatic region can be complex due to overlapping signals.
IR Spectroscopy Presence of functional groups.Strong, characteristic C=O stretch for the ester group (around 1720-1740 cm⁻¹). C-O stretches for the ester. Characteristic aromatic C-H and C=C stretches. C-Cl and C-Br stretches in the fingerprint region.[9][10]Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.Confirms the molecular weight (290.0 g/mol for the most abundant isotopes). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) provides a definitive signature.Does not provide direct information on the connectivity of atoms. Isomeric compounds can have identical molecular weights.

Experimental Protocol: ¹³C NMR Spectroscopy

Objective: To acquire a proton-decoupled ¹³C NMR spectrum of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 20-50 mg of the this compound sample in ~0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 77.16 ppm) as a reference.

    • Integrate the peaks (note: integration in ¹³C NMR is not always quantitative).

    • Perform peak picking to identify the chemical shifts.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation Sample Sample IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight & Isotopic Pattern 1H_NMR 1H_NMR Sample->1H_NMR Proton Environment 13C_NMR 13C_NMR Sample->13C_NMR Carbon Skeleton IR->1H_NMR Informs NMR MS->1H_NMR Informs NMR Structure_Confirmation Structure_Confirmation 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation caption Characterization Workflow

Caption: Workflow for the spectroscopic characterization of an organic compound.

Conclusion

The structural elucidation of this compound is most effectively achieved through a combination of spectroscopic techniques. ¹³C NMR spectroscopy serves as the cornerstone, providing a definitive map of the carbon framework. When integrated with the complementary information from ¹H NMR, IR, and Mass Spectrometry, a complete and unambiguous structural assignment can be made with high confidence. This multi-technique approach is essential for ensuring the quality and identity of critical chemical intermediates in research and development.

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(33), 21463-21472. [Link]

  • Smrkolj, M., & Poberžnik, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 131-141. [Link]

  • He, W., Zhang, R., & Cai, M. (2018). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 8(48), 27363-27367. [Link]

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. ResearchGate. [Link]

  • Hussain, I., & Singh, A. (2023). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. [Link]

  • Supporting Information for "Copper-catalyzed aerobic oxidative C–C bond cleavage of arylacetonitriles for the synthesis of aryl esters". The Royal Society of Chemistry. [Link]

  • Smrkolj, M., & Poberžnik, M. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Massachusetts Lowell. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Supplementary Information for "Metal-free aerobic oxidation of aldehydes in water". The Royal Society of Chemistry. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry. [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

  • 5-Bromo-2-chlorobenzoic acid. PubChem. [Link]

  • CAS No : 503555-23-5 | Product Name : this compound. Pharmaffiliates. [Link]

  • 5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. eGrove - University of Mississippi. [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules. [Link]

  • Predict 13C NMR spectra. Cheminfo.org. [Link]

  • 5-Bromo-2-chlorobenzoic acid. SIELC Technologies. [Link]

  • 5-Bromo-2-chlorobenzoic acid. NIST WebBook. [Link]

Sources

Understanding the Molecule: Ionization and Isotopic Signatures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of tert-Butyl 5-bromo-2-chlorobenzoate: A Comparative Analysis for Researchers

In the landscape of pharmaceutical development and chemical synthesis, the precise structural characterization of intermediates is paramount. This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including those used in diabetes management. Its purity and structural integrity directly impact the safety and efficacy of the final drug product. Mass spectrometry (MS) stands out as a principal analytical technique, offering unparalleled sensitivity and structural elucidation capabilities for such molecules.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometric behavior of this compound. We will explore the causality behind ionization technique selection, predict and analyze its fragmentation patterns, and present a comparative overview against alternative analytical methods, supported by experimental protocols and data.

This compound (Molecular Formula: C₁₁H₁₂BrClO₂, Molecular Weight: 291.57 g/mol [1][2]) is a moderately nonpolar aromatic ester. The choice of ionization technique is critical and is dictated by the analytical goal—be it simple molecular weight confirmation or detailed structural elucidation.

  • Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons (~70 eV), inducing extensive and reproducible fragmentation.[3] This creates a rich fragmentation pattern, or "molecular fingerprint," which is invaluable for unambiguous structure confirmation and library matching. However, the high energy can lead to a weak or absent molecular ion peak, which can be a drawback.[4]

  • Chemical Ionization (CI): This soft ionization technique uses a reagent gas (e.g., methane or ammonia) to ionize the analyte through proton transfer or adduct formation.[5][6] The resulting spectra are simpler, with a prominent protonated molecule [M+H]⁺ or adduct ion, making it ideal for confirming the molecular weight. For esters, CI can still induce some fragmentation, often providing complementary information to EI.[5]

  • Atmospheric Pressure Ionization (API): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Photoionization (APPI) are typically coupled with liquid chromatography (LC). While ESI is generally suited for polar compounds, modifications and specific solvent systems can enable the analysis of less polar molecules.[7][8] APPI is inherently better suited for nonpolar and moderately polar analytes and serves as an excellent alternative to ESI for this class of compounds.[9]

A defining characteristic of this compound's mass spectrum is its unique isotopic signature due to the presence of chlorine and bromine.

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance.

  • Bromine: Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10]

Any fragment containing both atoms will exhibit a complex cluster of peaks (M, M+2, M+4), while fragments containing only one of the halogens will show a simpler M/M+2 pattern. This isotopic distribution is a powerful diagnostic tool for identifying halogen-containing fragments.[10][11]

Predicting the Fragmentation Pathway (Electron Ionization)

Under EI conditions, the fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses. The most labile bond is the C-O bond of the tert-butyl group, due to the formation of the highly stable tert-butyl carbocation.

dot

fragmentation_pathway molecular_ion This compound [M]+• m/z 290/292/294 fragment_57 tert-Butyl cation [C4H9]+ m/z 57 molecular_ion->fragment_57 - C7H3BrClO2• fragment_233 5-Bromo-2-chlorobenzoic acid radical cation [M - C4H8]+• m/z 234/236/238 molecular_ion->fragment_233 - C4H8 (Isobutylene) (McLafferty-type) fragment_acylium 5-Bromo-2-chlorobenzoyl cation [M - OC4H9]+ m/z 217/219/221 molecular_ion->fragment_acylium - •OC4H9 fragment_acylium_loss_co Bromochlorophenyl cation [C6H3BrCl]+ m/z 189/191/193 fragment_acylium->fragment_acylium_loss_co - CO gcms_workflow prep 1. Sample Preparation (1 mg/mL in Ethyl Acetate) inject 2. GC Injection (1 µL, Splitless) prep->inject separate 3. Chromatographic Separation (DB-5ms column) inject->separate ionize 4. Ionization (EI, 70 eV) separate->ionize analyze 5. Mass Analysis (Quadrupole, Scan m/z 50-350) ionize->analyze detect 6. Data Acquisition analyze->detect interpret 7. Spectral Interpretation detect->interpret

Sources

Spectroscopic comparison of tert-Butyl 5-bromo-2-chlorobenzoate and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of tert-Butyl 5-bromo-2-chlorobenzoate and Its Precursors

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of molecules at each stage of a reaction is not merely a procedural formality but a cornerstone of robust process development and quality control. Spectroscopic techniques offer a powerful lens through which chemists can observe the transformation of functional groups, confirm the identity of intermediates and final products, and ensure the purity of their compounds. This guide provides an in-depth spectroscopic comparison of this compound, a valuable building block in organic synthesis, with its precursors, 5-bromo-2-chlorobenzoic acid and tert-butanol. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful conversion of a carboxylic acid to its corresponding tert-butyl ester.

The Synthetic Transformation: An Overview

The esterification of a carboxylic acid with a tertiary alcohol such as tert-butanol presents a unique challenge due to the steric hindrance of the tertiary carbon. Traditional Fischer esterification, which relies on acidic conditions and high temperatures, is often ineffective and can lead to dehydration of the alcohol to form isobutylene. A more elegant and efficient approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method proceeds under mild, neutral conditions, making it ideal for sensitive substrates.

G cluster_precursors Precursors cluster_product Product 5-bromo-2-chlorobenzoic_acid 5-bromo-2-chlorobenzoic acid tert_butyl_ester This compound 5-bromo-2-chlorobenzoic_acid->tert_butyl_ester Steglich Esterification (DCC, DMAP) tert_butanol tert-butanol tert_butanol->tert_butyl_ester

Figure 1: Synthetic workflow from precursors to the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Protons

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The transformation from 5-bromo-2-chlorobenzoic acid and tert-butanol to this compound is accompanied by distinct and predictable changes in the ¹H NMR spectrum.

The most telling change is the disappearance of the acidic proton of the carboxylic acid, which typically resonates as a broad singlet in the downfield region of the spectrum (10-13 ppm). Concurrently, a new, highly characteristic singlet appears in the upfield region (around 1.5 ppm), corresponding to the nine equivalent protons of the tert-butyl group. The aromatic protons of the benzene ring will also experience slight shifts in their chemical environment due to the change in the electronic nature of the substituent at position 1.

CompoundChemical Shift (δ) and Multiplicity of Key Protons
5-bromo-2-chlorobenzoic acid~10-13 ppm (s, 1H, -COOH), ~7.5-8.0 ppm (m, 3H, Ar-H)[1]
tert-butanol~1.3 ppm (s, 9H, -C(CH₃)₃), ~1.8 ppm (s, 1H, -OH)
This compoundPredicted: ~1.5 ppm (s, 9H, -C(CH₃)₃), ~7.4-7.9 ppm (m, 3H, Ar-H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Tracking the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of a molecule. The esterification reaction leads to significant shifts in the chemical environment of the carbonyl carbon and the carbons of the newly introduced tert-butyl group.

The carbonyl carbon of the carboxylic acid, typically found around 165-175 ppm, will experience a slight upfield or downfield shift upon esterification, generally remaining in a similar region. The most notable additions to the spectrum of the product are the signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group. The quaternary carbon will appear around 80-85 ppm, while the three equivalent methyl carbons will give a single, strong signal around 28 ppm.

CompoundChemical Shift (δ) of Key Carbons
5-bromo-2-chlorobenzoic acid~167 ppm (C=O), ~120-140 ppm (Ar-C)[2]
tert-butanol~69 ppm (-C(CH₃)₃), ~31 ppm (-C(CH₃)₃)
This compoundPredicted: ~165 ppm (C=O), ~82 ppm (-C(CH₃)₃), ~28 ppm (-C(CH₃)₃), ~120-140 ppm (Ar-C)

Infrared (IR) Spectroscopy: The Disappearance and Appearance of Key Vibrations

IR spectroscopy is particularly adept at identifying functional groups. The conversion of a carboxylic acid to an ester is clearly demarcated by changes in the high-frequency region of the IR spectrum.

The broad O-H stretch of the carboxylic acid, a defining feature between 2500 and 3300 cm⁻¹, will be absent in the spectrum of the ester product. In its place, the characteristic C-H stretching vibrations of the tert-butyl group will be more prominent in the 2850-3000 cm⁻¹ region. Furthermore, the C=O stretching frequency of the carbonyl group typically shifts to a higher wavenumber upon conversion from a carboxylic acid to an ester (from ~1700-1725 cm⁻¹ to ~1730-1750 cm⁻¹). The spectrum of the product will also feature a new C-O single bond stretch in the 1150-1250 cm⁻¹ region, characteristic of the ester linkage.

CompoundKey IR Absorption Bands (cm⁻¹)
5-bromo-2-chlorobenzoic acid2500-3300 (broad, O-H stretch), 1700-1725 (strong, C=O stretch)[3]
tert-butanol3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch)
This compoundPredicted: 2850-3000 (C-H stretch), 1730-1750 (strong, C=O stretch), 1150-1250 (C-O stretch)

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (290.0 g/mol for the most abundant isotopes). A key fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a prominent peak corresponding to the protonated carboxylic acid. Another characteristic fragmentation is the loss of the tert-butyl cation (57 Da), leading to the formation of the carboxylate radical. The presence of bromine and chlorine atoms will also give rise to characteristic isotopic patterns in the molecular ion and fragment peaks.

CompoundKey Mass Spectrometry Data (m/z)
5-bromo-2-chlorobenzoic acidM⁺ peaks at ~234, 236, 238 (isotopic pattern of Br and Cl), fragmentation by loss of -OH and -COOH[4]
tert-butanolWeak or absent M⁺ peak, prominent peaks at m/z 59 ([M-CH₃]⁺) and 43 ([C₃H₇]⁺)
This compoundPredicted: M⁺ peaks at ~290, 292, 294, prominent fragments at [M-56]⁺ (loss of isobutylene) and [M-57]⁺ (loss of tert-butyl cation)

Experimental Protocol: Steglich Esterification of 5-bromo-2-chlorobenzoic acid

The following protocol details a reliable method for the synthesis of this compound.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • tert-butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane.

  • Add tert-butanol (1.2 eq) to the solution and stir at room temperature.

  • Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

G cluster_workflow Steglich Esterification Workflow Start Dissolve Reactants (Acid, DMAP, Alcohol in DCM) DCC_Addition Add DCC solution at 0°C Start->DCC_Addition Reaction Stir at Room Temperature (12-16h) DCC_Addition->Reaction Filtration Filter DCU precipitate Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry organic layer (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography (if needed) Concentration->Purification

Figure 2: Step-by-step experimental workflow for the Steglich esterification.

Conclusion

The spectroscopic comparison of this compound with its precursors, 5-bromo-2-chlorobenzoic acid and tert-butanol, provides a clear and instructive illustration of how modern analytical techniques can be used to monitor and confirm chemical transformations. The distinct changes observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry serve as reliable spectroscopic "fingerprints" for each compound, allowing researchers to confidently track the progress of the esterification reaction and verify the structure of the final product. This analytical rigor is indispensable in the fields of drug development and chemical research, where the precise control and understanding of molecular structure are paramount.

References

  • Supporting Information. (n.d.). RSC. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 3-Bromo-5-(tert-butyl)-2-chlorobenzoic acid. (n.d.). ChemBK. Retrieved from [Link]

  • 5-Bromo-2-chlorobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Simple Method for the Esterification of Carboxylic Acids. (1978). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1985). Organic Syntheses. Retrieved from [Link]

  • Supporting Information. (n.d.). PNAS. Retrieved from [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (n.d.). Google Patents.
  • 5-Bromo-2-chlorobenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (n.d.). ResearchGate. Retrieved from [Link]

  • infrared spectrum of 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved from [Link]

  • 2-Bromo-5-chlorobenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Experimental FT-IR spectrum of 2-chlorobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-4-chlorobenzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

  • Benzoic acid, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized tert-Butyl 5-bromo-2-chlorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-technique strategy for the rigorous purity assessment of tert-Butyl 5-bromo-2-chlorobenzoate, a key building block in the synthesis of various therapeutic agents. Moving beyond a simple recitation of protocols, this document provides an in-depth comparison of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating system for purity verification that aligns with the stringent requirements of regulatory bodies.

Introduction: The Imperative of Purity in Drug Synthesis

This compound is a crucial intermediate in the synthesis of numerous compounds of pharmaceutical interest. Its molecular structure, featuring a halogenated benzene ring and a bulky tert-butyl ester group, makes it a versatile scaffold. However, the very reactions that create this molecule can also introduce a host of impurities. These can range from unreacted starting materials and reagents to structurally similar by-products and residual solvents.

The presence of such impurities, even in trace amounts, can have profound consequences in a drug development pipeline, potentially leading to altered biological activity, increased toxicity, or failed batches. Therefore, a robust and holistic purity assessment is not optional—it is essential. The International Council for Harmonisation (ICH) guideline Q3A(R2) provides a framework for the control of impurities in new drug substances, underscoring the regulatory expectation for their thorough characterization and control.[1][2][3][4] This guide provides the practical, hands-on application of these principles.

Contextualizing Impurities: A Note on Synthesis

To effectively hunt for impurities, one must first understand where they hide. A common route to synthesize this compound is the esterification of 5-bromo-2-chlorobenzoic acid with a tert-butyl source, such as tert-butanol, often under acidic conditions.

Potential impurities arising from this process include:

  • Starting Materials: Unreacted 5-bromo-2-chlorobenzoic acid.

  • By-products: Isomeric variants or products from side reactions.

  • Reagents & Solvents: Residual catalysts, acids, and reaction solvents (e.g., dichloromethane, tetrahydrofuran).[5][6]

  • Degradation Products: Compounds formed during workup or storage, such as the hydrolysis of the ester back to the parent carboxylic acid.

Our analytical strategy is designed to detect and quantify this diverse range of potential contaminants.

The Analytical Gauntlet: An Orthogonal Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity.[7][8] A self-validating system relies on the application of multiple, orthogonal (i.e., different and complementary) methods. Here, we compare the roles of HPLC, GC-MS, and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[9][10] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal, as it separates compounds primarily based on their hydrophobicity. Its high precision and sensitivity make it the preferred method for generating the primary purity value (e.g., 99.5% pure).

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 60% B

    • 19-25 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of Acetonitrile to make a 1 mg/mL solution.

Data Interpretation: Purity is typically calculated using the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram. A DAD is invaluable as it can assess peak purity, ensuring that the main peak is not co-eluting with an impurity. The most likely process-related impurity to be observed via HPLC is the starting material, 5-bromo-2-chlorobenzoic acid, which will be more polar and thus have a shorter retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting the Unseen Volatiles

Expertise & Rationale: While HPLC excels at non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the gold standard for this task.[11][12][13] In GC, the sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then fragments and detects the separated components, providing both identification and quantification. This is crucial for compliance with ICH Q3C guidelines on residual solvents.[1]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-624 or similar (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial Temp: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 min at 240°C.

  • Headspace Parameters:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Vial Equilibration Time: 15 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-350 amu.

  • Sample Preparation: Accurately weigh ~50 mg of the synthesized compound into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal immediately.

Data Interpretation: The mass spectrum of each eluting peak is compared against a spectral library (e.g., NIST) for identification. Quantification is achieved by creating a calibration curve with known standards of the expected solvents. This method provides definitive evidence for the presence or absence of volatile process impurities that are invisible to HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Structural Confirmation

Expertise & Rationale: NMR spectroscopy provides an unparalleled view of the molecule's structure and is exceptionally sensitive to structurally similar impurities.[8][9] While HPLC and GC-MS are separation techniques, ¹H NMR provides a direct, bulk analysis of the sample. The chemical shift, integration (the area under the peak), and coupling patterns of the proton signals confirm the identity of the target compound and can reveal impurities that might co-elute in chromatography.

Expected ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (3H): Signals typically between 7.0-8.0 ppm, showing a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

  • tert-Butyl Protons (9H): A prominent, sharp singlet around 1.6 ppm.[14]

Data Interpretation: The beauty of ¹H NMR lies in its quantitative nature. The integration of the peaks is directly proportional to the number of protons they represent. The presence of unexpected signals indicates impurities. For example, a broad singlet between 10-12 ppm would suggest the presence of the carboxylic acid starting material. The absence of such signals provides strong evidence of high purity.

Integrated Workflow and Data Comparison

A robust purity assessment follows a logical progression, using each technique to validate the others.

Workflow Diagram

PurityWorkflow cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative Analysis cluster_decision Final Assessment cluster_outcome Outcome Synthesis Synthesize Compound NMR_Check ¹H NMR Screen (Structural Confirmation) Synthesis->NMR_Check HPLC RP-HPLC Analysis (Purity %, Non-volatiles) NMR_Check->HPLC Structure OK GCMS Headspace GC-MS (Residual Solvents) NMR_Check->GCMS Structure OK Decision Purity > 99.5%? Solvents < ICH Limits? HPLC->Decision GCMS->Decision Pass Release Batch (Purity Confirmed) Decision->Pass Yes Fail Repurify / Re-synthesize Decision->Fail No

Caption: Integrated workflow for the comprehensive purity assessment of a synthesized compound.

Comparative Data Summary

The table below illustrates hypothetical results comparing a newly synthesized batch of this compound against an ideal reference standard.

Analytical Technique Parameter Measured Reference Standard (Ideal) Synthesized Batch A (Example) Interpretation/Significance
HPLC (UV, 230 nm) Purity (Area %)>99.9%99.6%High purity confirmed. A minor peak at a shorter retention time (0.3%) was identified as the starting acid.
GC-MS (Headspace) Residual SolventsNone DetectedDichloromethane: 250 ppmDichloromethane is present but well below the ICH limit of 600 ppm, deeming it safe.
¹H NMR (CDCl₃) Structural ConfirmationConforms to structureConforms to structureThe spectrum is clean with correct integrations. No evidence of isomeric or other organic impurities.
Final Purity Statement Overall Assessment - 99.6% (by HPLC), Structurally Confirmed, Meets Solvent Guidelines The batch is deemed of high purity and suitable for use in the next stage of drug development.

Conclusion: A Commitment to Scientific Integrity

The purity assessment of this compound, or any pharmaceutical intermediate, is a multi-faceted process that demands more than running samples. It requires a deep understanding of the synthetic process, the strategic selection of orthogonal analytical techniques, and the intelligent interpretation of the combined data. By adopting an integrated workflow utilizing HPLC for quantification, GC-MS for volatile analysis, and NMR for structural verification, researchers can build a self-validating and trustworthy data package. This rigorous approach not only ensures compliance with regulatory standards but also upholds the fundamental principles of scientific integrity, safeguarding the quality and safety of future medicines.

References

  • Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: GC-MS applications in pharmaceutical analysis Source: European Pharmaceutical Review URL: [Link]

  • Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]

  • Title: ICH Q3A Guideline for Impurities in New Drug Substances Source: YouTube URL: [Link]

  • Title: Analytical Techniques for Organic Compounds Source: Algor Cards URL: [Link]

  • Title: Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health Source: American Laboratory URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals Source: Shimadzu Corporation URL: [Link]

  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: Preprints.org URL: [Link]

  • Title: Top 5 Methods of Assessing Chemical Purity Source: Moravek, Inc. URL: [Link]

  • Title: Separation, Purification, and Identification of Organic Compounds Source: Chemistry LibreTexts URL: [Link]

  • Title: t-Butyl group towers over other 1H resonances Source: ACD/Labs URL: [Link]

  • Title: How do you perform purity analysis? Source: Chromatography Forum URL: [Link]

  • Title: Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis Source: Google Patents URL
  • Title: Preparation method of 5-bromo-2-chlorobenzoic acid Source: Google Patents URL

Sources

A Comparative Guide to the Structural Elucidation of tert-Butyl 5-bromo-2-chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Crystallographic Potential and Analytical Alternatives

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structure is a foundational pillar of innovation. Small molecules, such as the derivatives of tert-Butyl 5-bromo-2-chlorobenzoate, are critical building blocks in the synthesis of novel therapeutics. Their three-dimensional architecture and purity directly influence efficacy, safety, and manufacturability. This guide provides an in-depth comparison of X-ray crystallography—the gold standard for solid-state structural determination—with essential alternative analytical techniques for the comprehensive characterization of this class of halogenated aromatic esters.

While a definitive crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from closely related halogenated benzoic acids and esters to infer its likely crystallographic behavior. This highlights a crucial reality in research: we often work at the edge of established knowledge, relying on expert interpretation of analogous systems to guide our experimental design.

The Untapped Potential of X-ray Crystallography

X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing. For a molecule like this compound, a successful crystallographic analysis would provide definitive proof of its constitution and stereochemistry. However, the primary challenge often lies in obtaining single crystals of sufficient quality.

Expected Intermolecular Interactions: The Role of Halogen Bonding

Based on the analysis of related structures, such as 2-bromobenzoic acid and other dihalogenated benzoic acids, we can anticipate the key forces that would dictate the crystal lattice of this compound derivatives.[1][2]

  • Halogen Bonding: The presence of both bromine and chlorine atoms creates the potential for significant halogen bonding (X-bonding). This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as the carbonyl oxygen of a neighboring ester. The strength of this interaction typically follows the order I > Br > Cl.[2] In the case of our target molecule, we would expect to see Br···O or Cl···O interactions influencing the supramolecular assembly.

  • π–π Stacking: The aromatic rings are likely to engage in slipped parallel π–π stacking, contributing to the overall stability of the crystal lattice.[1]

  • Weak Hydrogen Bonds: While the ester functionality precludes the strong O-H···O hydrogen bond dimers seen in carboxylic acids, weak C-H···O interactions between the aromatic or tert-butyl protons and the carbonyl oxygen are probable.[1]

The interplay of these forces would determine the final crystal packing, which in turn influences physical properties like melting point, solubility, and dissolution rate—critical parameters in drug development.

Hypothetical Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol outlines the steps a researcher would take to obtain the crystal structure of a novel derivative of this compound.

Step 1: Synthesis and Purification The target compound must first be synthesized and purified to the highest possible degree (>99%). The synthesis of the precursor, 5-bromo-2-chlorobenzoic acid, is well-documented and typically involves the bromination and chlorination of a suitable benzoic acid derivative.[3][4] Subsequent esterification with tert-butanol would yield the final product. Purification is critical, as impurities can inhibit crystallization. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Step 2: Crystal Growth Screening Growing diffraction-quality single crystals is often the most challenging step. A screening approach using various solvents and techniques is recommended.

  • Solvent Selection: A good solvent for crystallization should dissolve the compound when hot but have limited solubility at lower temperatures. For aromatic esters, common choices include ethanol, acetonitrile, ethyl acetate, or solvent pairs like ethanol/water.[5]

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Slow Cooling: The compound is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool to room temperature slowly, followed by further cooling in a refrigerator.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Synthesis & Purity Check] --> B{Crystal Growth Screening}; B --> C[Slow Evaporation]; B --> D[Slow Cooling]; B --> E[Vapor Diffusion]; subgraph Diffraction F[Mount Crystal & Data Collection]; end C --> F; D --> F; E --> F; F --> G[Structure Solution & Refinement]; G --> H[Validation & Analysis]; } Caption: Experimental Workflow for X-ray Crystallography.

Step 3: Data Collection and Structure Refinement A suitable single crystal is mounted on a goniometer and cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. The crystal is then irradiated with a focused beam of X-rays, and the diffraction pattern is collected on a detector. Sophisticated software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly precise crystal structure.

A Comparative Look at Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. A combination of other analytical techniques can provide a comprehensive characterization of this compound derivatives, confirming identity, purity, and key structural features.

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; subgraph "Primary Structure" A[NMR Spectroscopy] B[Mass Spectrometry] end subgraph "Functional Groups" C[FT-IR Spectroscopy] end subgraph "Purity & Quantification" D[HPLC Analysis] end E(Full Characterization) A --> E; B --> E; C --> E; D --> E; } Caption: Complementary Analytical Techniques for Structural Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The spectrum would be expected to show a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region (7.0-8.0 ppm) would display a characteristic splitting pattern for the three protons on the benzene ring, allowing for confirmation of the substitution pattern.

  • ¹³C NMR: The spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester (around 164 ppm), the carbons of the aromatic ring (with chemical shifts influenced by the halogen substituents), and the quaternary and methyl carbons of the tert-butyl group.[6][7]

Protocol Snippet (¹H NMR):

  • Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Process the data, referencing the solvent peak, and integrate the signals.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. For halogenated molecules, it offers a distinct advantage due to the characteristic isotopic patterns of chlorine and bromine.

  • Isotopic Signature: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) in the mass spectrum of this compound would appear as a cluster of peaks reflecting the combined isotopic distribution of one bromine and one chlorine atom, providing unambiguous confirmation of their presence.[8]

  • Fragmentation: In-source fragmentation can be used to selectively detect brominated organic compounds by monitoring for the characteristic m/z 79 and 81 signals of the bromide anion in negative-ion mode.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying functional groups. For an aromatic ester like our target molecule, the spectrum would be dominated by:

  • C=O Stretch: A very strong and sharp absorption band between 1730 and 1715 cm⁻¹.[11][12]

  • C-O Stretches: Two strong bands in the 1300-1000 cm⁻¹ region, corresponding to the C-C-O and O-C-C stretching vibrations of the ester group.[11][12]

  • Aromatic C-H and C=C Bends: Characteristic absorptions for the substituted benzene ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of organic compounds and for quantifying them in mixtures.

  • Method: A reverse-phase method, likely using a C18 column with a mobile phase of acetonitrile and water, would be suitable for analyzing the relatively nonpolar this compound.[5][13]

  • Detection: A UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm) would provide sensitive detection.

  • Application: HPLC is used to confirm the purity of the sample before attempting crystallization and to monitor the progress of synthesis reactions.

Comparative Summary

The following table provides a direct comparison of the strengths and applications of X-ray crystallography and the alternative analytical techniques discussed.

TechniqueInformation ProvidedPrimary ApplicationCausality Behind Method
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, conformation, intermolecular interactions.Definitive solid-state structure determination.Diffraction of X-rays by the electron clouds of atoms in a crystalline lattice.
NMR Spectroscopy Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, solution-state structure.Elucidation of molecular structure in solution.Absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.
Mass Spectrometry Molecular weight, elemental formula (from isotopic patterns), fragmentation pathways.Confirmation of molecular weight and elemental composition.Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.
FT-IR Spectroscopy Presence of functional groups.Rapid confirmation of functional groups and compound identity.Absorption of infrared radiation corresponding to the vibrational frequencies of chemical bonds.
HPLC Analysis Purity of the sample, quantification, separation of mixtures.Purity assessment and quantification.Differential partitioning of analytes between a stationary phase and a mobile phase.

Conclusion

The structural characterization of this compound derivatives, like any novel compound in drug development, requires a multi-faceted analytical approach. While X-ray crystallography stands as the ultimate arbiter of solid-state structure, its successful application is contingent on the challenging step of growing high-quality single crystals. The insights from analogous halogenated structures strongly suggest that halogen bonding would be a key determinant of the crystal packing in these derivatives.

In the absence of a crystal structure, a combination of NMR spectroscopy , mass spectrometry , and FT-IR spectroscopy provides a self-validating system to confirm the molecule's identity and covalent structure. HPLC underpins this by ensuring the sample's purity, a prerequisite for all other analyses. For the modern researcher, mastery of this integrated analytical toolkit is essential for accelerating the journey from molecular design to functional application.

References

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 385(7), 1233-1240. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • GEOCITIES.ws. CRYSTALLIZATION. [Link]

  • Holdsworth, D. K. (1979). Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education, 56(11), 721. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. [Link]

  • Zwiener, C., & Glauner, T. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. [Link]

  • SIELC Technologies. (2018). tert-Butyl perbenzoate. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • Regulska, E., Samsonowicz, M., Świsłocka, R., & Lewandowski, W. (2014). Chemical shifts in 1 H and 13 C NMR spectra of sodium benzoates, d (ppm). ResearchGate. [Link]

  • Smoleński, P., et al. (2014). Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1139–o1140. [Link]

  • Ueda, K., et al. (2014). Halogen Bond as Controlling the Crystal Structure of 4-Amino-3,5-Dihalogenobenzoic Acid and Its Effect on the Positional Ordering/Disordering of Acid Protons. Crystal Growth & Design, 14(12), 6189-6196. [Link]

  • National Toxicology Program. (1991). TOX-15: t-Butyl Perbenzoate (CASRN 614-45-9). NTP Technical Report. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. [Link]

  • Zhang, Y., et al. (2018). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). ResearchGate. [Link]

  • European Patent Office. (2021). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Imamoto, T., et al. (2015). 1H and 13C NMR Detection of the Carbocations or Zwitterions from Rhodamine B Base, a Fluoran-Based Black Color Former, Trityl Benzoate, and Methoxy-Substituted Trityl Chlorides in the Presence of Alkali Metal or Alkaline Earth Metal Perchlorates in Acetonitrile Solution. ResearchGate. [Link]

  • Kitevski, J. L., & Alexandrescu, A. T. (2014). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 60(2-3), 115-120. [Link]

  • Hogenboom, A. C., et al. (2017). 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. ResearchGate. [Link]

  • Supporting Information. (n.d.). [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. In 5 Combination of 1H and 13C NMR Spectroscopy. Springer. [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. (2018). The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. (2021).
  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Chen, Y., et al. (2016). Simultaneous Analysis of Tertiary Butylhydroquinone and 2-tert-Butyl-1,4-benzoquinone in Edible Oils by Normal-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]

  • Al-Khelaifi, F., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 505. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 5-bromo-2-chlorobenzoate: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the safe handling and disposal of tert-Butyl 5-bromo-2-chlorobenzoate (CAS No. 503555-23-5). As a halogenated aromatic compound, this substance requires a specific and meticulous disposal pathway to mitigate risks to personnel and the environment. This document outlines the essential procedures, grounded in authoritative safety data, to ensure your laboratory practices remain safe, compliant, and efficient.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the first step in safe management. The hazard profile, extrapolated from its parent compound 5-bromo-2-chlorobenzoic acid, dictates the necessary precautions for handling and disposal.

Table 1: Summary of Potential Hazards

Hazard Category GHS Classification Associated Risks & Handling Implications
Health Hazards Skin Irritation (Category 2)[1][2][3][4] Direct contact can cause skin irritation. Impervious gloves and a lab coat are mandatory.
Serious Eye Irritation (Category 2)[1][2][3][4] Poses a significant risk of eye damage. ANSI-approved safety goggles or a face shield must be worn.
Respiratory Tract Irritation (Category 3)[1][2][5] Inhalation of dust or aerosols may irritate the respiratory system. Handle only in a well-ventilated area or chemical fume hood.
Harmful if Swallowed (Acute Toxicity, Cat. 4) Ingestion can be harmful. Do not eat, drink, or smoke in the laboratory.

| Environmental Hazards | Chronic Aquatic Toxicity (Category 2) | Toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical be allowed to enter drains or waterways. [1][3] |

Causality of Precautions: The presence of bromine and chlorine atoms (halogens) on the benzene ring makes this compound persistent and potentially toxic to aquatic ecosystems. Its irritant properties are a direct result of its chemical reactivity with biological tissues. These factors necessitate stringent containment and disposal protocols.

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound for any purpose, including disposal preparation, ensure the following controls are in place.

  • Engineering Controls : Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible and unobstructed.[2]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.[1]

    • Eye and Face Protection : Use tightly fitting safety goggles or a full-face shield.[4]

    • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or spill cleanup, consider additional protective clothing.[5]

Part 3: Step-by-Step Disposal and Decontamination Workflow

The disposal of this compound must be systematic. The following workflow ensures that waste is segregated, contained, and managed in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[7]

Disposal_Workflow Disposal Decision Workflow for this compound start Identify Waste: This compound or contaminated materials waste_type Is it an empty container or chemical waste? start->waste_type chemical_waste Chemical Waste (residue, spills, rinsate) waste_type->chemical_waste Chemical empty_container Empty Container waste_type->empty_container Empty segregate Step 1: Segregate Place in 'Halogenated Organic Waste' stream. Do NOT mix with non-halogenated solvents. chemical_waste->segregate rinse Step 1: Triple-rinse Use a suitable solvent (e.g., Toluene, Acetone). Cap and deface original label. empty_container->rinse containerize Step 2: Containerize Use a compatible, sealed, leak-proof container. Affix 'Hazardous Waste' label. segregate->containerize store Step 3: Store Securely Store in a designated, well-ventilated satellite accumulation area. containerize->store collect_rinsate Step 2: Collect Rinsate The rinsate is now hazardous waste. rinse->collect_rinsate dispose_container Step 3: Dispose of Container Dispose of rinsed container in appropriate lab glass/solid waste bin. rinse->dispose_container collect_rinsate->segregate Add to Halogenated Waste dispose Step 4: Professional Disposal Arrange pickup by a licensed hazardous waste disposal company. store->dispose

Caption: Disposal workflow for this compound.

Operational Protocol for Disposal
  • Segregation : This is the most critical step. As a halogenated organic compound, this waste must be kept separate from non-halogenated waste streams.[8] Mixing them can drastically increase disposal costs and complexity.[8] The waste container should be specifically labeled "Halogenated Organic Waste."

  • Containerization :

    • Use a container made of compatible material (the original container is often best) that is in good condition, free of leaks, and has a secure, tight-fitting lid.[7][9]

    • Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Do not overfill the container; leave adequate headspace for expansion.[10]

  • Storage : Store the sealed waste container in a designated and properly ventilated satellite accumulation area. This area should provide secondary containment to catch any potential leaks.[7][10]

  • Final Disposal : Arrange for the collection of the waste by a licensed professional waste disposal company.[1][3] The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting halogenated byproducts.[1]

Protocol for Empty Containers

An "empty" container that held this chemical is not safe for regular trash until properly decontaminated.[9]

  • Triple Rinsing : Rinse the container three times with a suitable solvent (e.g., acetone or toluene).[9][11]

  • Collect Rinsate : Crucially, the solvent used for rinsing (the rinsate) must be collected and disposed of as halogenated hazardous waste. [9][11] Add it to your designated halogenated waste container.

  • Container Disposal : Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.[9]

Part 4: Spill Management Procedures

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated; increase ventilation in the fume hood.[1]

  • Don PPE : Before addressing the spill, put on the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For a large spill, respiratory protection may be necessary.[1]

  • Contain and Clean :

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]

    • Use an inert absorbent material (such as vermiculite, sand, or commercial sorbent pads) to absorb any liquid or to cover a solid spill to prevent aerosolization.

    • Pick up the contaminated absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[1]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. The materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.[9]

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

By adhering to these detailed procedures, researchers and laboratory professionals can manage and dispose of this compound with confidence, ensuring a safe and compliant laboratory environment.

References

  • Capot Chemical. (2018, August 1). MSDS of 5-Bromo-2-chlorobenzoic acid. Capot Chemical. [Link]

  • Sdfine. (n.d.). 5-bromo-2-chlorobenzoic acid - GHS Safety Data Sheet. S D FINE-CHEM LIMITED. [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Loba Chemie. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. OSHA. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.